Bismuth;nickel
Description
Intrinsic Magnetic Properties of Bismuth-Nickel Intermetallics and Alloys
The magnetic properties of bismuth-nickel (Bi-Ni) systems are complex, exhibiting various forms of magnetic ordering depending on their composition and structure. In the binary Ni/Bi alloy, theoretical models based on the effective field theory have been used to investigate its magnetic characteristics. researchgate.net In one such model, where a rhombohedral Bismuth lattice is surrounded by a hexagonal Nickel lattice, it was found that the system undergoes a second-order phase transition from a ferromagnetic to a paramagnetic state. researchgate.net The magnetizations of the different atomic sites (Ni, Bi1, Bi2) and the total alloy show distinct behaviors, with the Bi1 atoms (located in the center of hexagonal Ni atoms) exhibiting the dominant magnetization. researchgate.net
When bismuth is introduced as a dopant in other magnetic structures, such as nickel ferrite (B1171679) (NiFe₂O₄), it significantly alters the magnetic properties. In NiFe₂₋ₓBiₓO₄ ferrites, increasing the concentration of nonmagnetic Bi³⁺ ions leads to a decrease in the saturation magnetization and the Néel temperature. researchgate.net This is attributed to the magnetic dilution of the system, where magnetic Fe³⁺ ions on the octahedral sites of the spinel structure are substituted by the nonmagnetic Bi³⁺ ions. researchgate.net In contrast, materials like bismuth ferrite (BiFeO₃) exhibit a G-type canted antiferromagnetic ordering, which is characterized by a long-wave modulated cycloidal spin structure. frontiersin.org
Spin dynamics and magnetic phase transitions are fundamental to understanding the magnetic behavior of Bi-Ni systems. Theoretical investigations into a binary Ni/Bi alloy model have shown that it can undergo both first-order and second-order magnetic phase transitions, depending on the nature of the exchange coupling between the Ni and Bi atoms. researchgate.net A second-order phase transition is observed from a ferromagnetic to a paramagnetic phase, while the introduction of antiferromagnetic coupling can induce a first-order transition at a lower temperature. researchgate.net
In broader nickel-containing systems, magnetic phase transitions are often coupled with structural changes. For instance, a nickel-bis-dithiolene spin system undergoes two distinct magnetic phase transitions that are driven by structural phase transitions at different temperatures. rsc.org Similarly, nickel orthoborate (Ni₃(BO₃)₂) is an antiferromagnetic material below its Néel temperature of 46 K, and evidence suggests a structural phase transition occurs at the magnetic ordering temperature, indicating a coupling between magnetic and lattice dynamics. researchgate.net
The study of spin dynamics, particularly near a phase transition, reveals critical phenomena. In the entropy-stabilized oxide (Mg₀.₂Co₀.₂Ni₀.₂Cu₀.₂Zn₀.₂)O, which contains nickel and exhibits long-range antiferromagnetic order, critical slowing down of spin dynamics is observed near the transition temperature. osti.gov This is characterized by a peak in the relaxation rate, confirming the presence of critical dynamics. osti.gov Below the transition temperature, the relaxation rate decreases as magnetic fluctuations are reduced at lower temperatures. osti.gov This behavior, where a magnetic transition proceeds gradually with a distribution of ordering temperatures, is indicative of systems with significant randomness and disorder. osti.gov
Ferromagnetic and Antiferromagnetic Ordering
Magnetic Fluctuations and their Role in Correlated Electron Systems
Theoretical models are crucial for understanding the induced magnetic behavior and related electronic phenomena in bismuth-nickel systems. One prominent model proposes that magnetic fluctuations in the ferromagnetic nickel layer can induce an unconventional superconducting pairing in the adjacent bismuth layer. arxiv.orgnih.gov In this model for Bi/Ni bilayers, which lack inversion symmetry and have strong spin-orbit interaction, the superconducting pairing cannot be classified simply as singlet or triplet. arxiv.orgnih.gov The proposed pairing has a dₓᵧ ± idₓ₂₋ᵧ₂ orbital symmetry, and the resulting order parameter spontaneously breaks time-reversal symmetry (TRS), making the system a candidate for a 2D topological superconductor. arxiv.orgnih.gov
Another theoretical approach uses the Hubbard model to study perovskite bismuth nickelates. This model considers the degenerate orbitals of nickel ions and a single orbital for bismuth ions, combining dynamical mean-field theory with the continuous-time quantum Monte Carlo method. aps.org This framework demonstrates how charge and magnetically ordered states, specifically ferromagnetically ordered and orbital ordered states, are stabilized at low temperatures due to orbital degeneracy. aps.org
To describe ultrafast magnetization dynamics, as observed in nickel when excited by a laser, N-temperature models are employed. uni-potsdam.de The three-temperature model, for example, expands on the concept of electron and lattice temperatures by assigning a separate temperature to the spin system. uni-potsdam.de Energy can be interchanged between the electrons, the lattice, and the spins, and a change in the spin temperature directly corresponds to a change in the material's magnetization. uni-potsdam.de
For the specific case of superconductivity observed in Bi/Ni bilayers, a model has been proposed that suggests the phenomenon is a result of conventional phonon-mediated s-wave superconductivity within a Bi₃Ni alloy formed at the interface. aps.org However, this model also considers that the strong spin-orbit coupled surface state of the bismuth thin film, combined with the magnetic field from the nickel layer and the s-wave superconductivity from the alloy, could create an effective p-wave superconductivity on the bismuth surface. aps.org
Bismuth-Nickel Systems as Magnetic Topological Insulators
Bismuth selenide (B1212193) (Bi₂Se₃) is a well-established three-dimensional topological insulator, possessing a bulk insulating state and topologically protected conducting surface states. nanorh.com The introduction of nickel as a dopant into Bi₂Se₃ is a key strategy for inducing and studying novel quantum phenomena. Nickel doping introduces magnetic properties into the non-magnetic topological insulator, transforming it into a magnetic topological insulator. nanorh.com This hybrid material is crucial for investigating phenomena such as the quantum anomalous Hall effect, which features a quantized Hall resistance in the absence of an external magnetic field, with significant implications for spintronics and quantum computing. nanorh.com
The addition of magnetic nickel atoms creates a magnetic semiconductor, a material that exhibits both semiconducting and magnetic properties. nanorh.com This combination is highly desirable for spintronic devices, which utilize the spin of electrons, in addition to their charge, for information processing and storage. nanorh.com Research into Ni-doped Bi₂Se₃ focuses on understanding how the dopant concentration affects the material's electronic, structural, and magnetic properties to tailor them for specific applications. nanorh.com
Studies have shown that nickel doping can enhance certain physical properties of Bi₂Se₃. For example, nanostructures of Ni-doped Bi₂Se₃ have demonstrated superior field electron emission (FE) properties compared to pure Bi₂Se₃. researchgate.netrsc.org A 7.5% Ni-doped Bi₂Se₃ sample exhibited a field enhancement factor three times higher than the undoped material, signifying its potential as an electron source in applications like electron microscopy and flat panel displays. researchgate.netrsc.org Furthermore, doping with nickel has been found to significantly improve the thermoelectric performance of Bi₂Se₃ at room temperature. researchgate.net While nickel doping decreases the thermoelectric power and thermal conductivity, it substantially increases the electrical conductivity, resulting in a thermoelectric figure of merit five times higher than that of the undoped sample. researchgate.net
Quantum Anomalous Hall Effect Phenomena
The Quantum Anomalous Hall Effect (QAHE) is a quantum phenomenon characterized by a quantized Hall resistance that occurs in the absence of an external magnetic field. This effect is of significant interest for developing next-generation, low-power electronic and spintronic devices. A key requirement for observing the QAHE is the breaking of time-reversal symmetry in a topological insulator, which is typically achieved by introducing magnetic order.
In the context of bismuth-based materials, which are well-known topological insulators, nickel plays a crucial role as a magnetic dopant. While elemental bismuth does not exhibit the QAHE, doping bismuth-containing topological insulators, such as bismuth selenide (Bi₂Se₃), with magnetic elements like nickel introduces the necessary magnetic properties. nanorh.com The introduction of nickel into the Bi₂Se₃ lattice can induce a magnetic ground state. mdpi.com This magnetic doping is predicted to open an energy gap at the otherwise protected surface states of the topological insulator, a critical step for the realization of the QAHE. acs.org Research into nickel-doped Bi₂Se₃ is focused on understanding how the nickel dopants affect the electronic and magnetic structure to create a magnetic topological insulator, a material class that can host the QAHE. nanorh.com Theoretical studies also predict that the quantum anomalous Hall effect could occur in other ternary topological insulators, such as TlBiSe₂, when doped with transition metals. researchgate.net
Spintronic Materials Research
Design and Investigation of Bismuth-Nickel Ferrites for Spintronic Devices
Bismuth-nickel ferrites, particularly nickel-doped bismuth ferrite (BiFeO₃), have emerged as highly promising materials for spintronic applications. ereztech.comnih.gov Spintronics utilizes the spin of the electron, in addition to its charge, to carry information, offering a path to more efficient and faster devices. Bismuth ferrite is a well-known multiferroic material, possessing both ferroelectric and antiferromagnetic properties at room temperature. wikipedia.org However, pure BiFeO₃ suffers from issues like high leakage currents and a cycloidal spin structure that cancels out net magnetization, limiting its practical use.
The strategic introduction of nickel into the bismuth ferrite lattice is a key design approach to overcome these limitations. Substituting nickel at the iron (Fe) site in BiFeO₃ has been shown to enhance its multiferroic properties, which is beneficial for spintronic devices. fishersci.se This doping can disrupt the spiral spin structure, leading to an increase in the net magnetization. fishersci.se Furthermore, the combination of topological and magnetic properties in nickel-doped bismuth compounds makes them suitable for spintronic devices that leverage electron spin for information storage and processing. nanorh.com Theoretical calculations based on density functional theory (DFT) have revealed that doping Ni into the BiFeO₃ lattice causes structural distortions, such as an increase in the Fe-O-Fe bond angle, which in turn induces half-metallicity, a desirable property for spintronics.
Half-Metallicity, Spin Gapless Semiconductor, and Bipolar Magnetic Semiconductor Behavior
Bismuth-nickel oxide systems, specifically nickel-doped bismuth ferrite (BiFe₁₋ₓNiₓO₃), exhibit a remarkable range of electronic and magnetic behaviors critical for advanced spintronic applications. Depending on factors like stoichiometry and the presence of defects, these materials can function as half-metals, spin gapless semiconductors (SGS), or bipolar magnetic semiconductors (BMS).
Half-metallicity , where a material behaves as a conductor for one electron spin direction and as an insulator or semiconductor for the opposite spin, was predicted by DFT calculations in stoichiometric Ni-doped BiFeO₃ (specifically BiFe₀.₈₃Ni₀.₁₇O₃). fishersci.ca This property is highly sought after for creating fully spin-polarized currents.
Further research has shown that the behavior of this compound can be precisely tuned by controlling oxygen vacancies (OVs). fishersci.ca The location of these vacancies relative to the nickel ions determines the material's electronic structure:
Spin Gapless Semiconductor (SGS) Behavior : When an oxygen vacancy is located near a nickel ion in BiFe₀.₈₃Ni₀.₁₇O₃, the material can exhibit SGS properties. fishersci.ca In an SGS, the band gap for one spin channel is closed, while it remains open for the other. americanelements.comnih.gov This allows for the excitation of fully spin-polarized charge carriers with minimal energy input and promises high carrier mobility. americanelements.com In the case of Ni-doped BFO, the up-spin channel was found to be semiconducting with a gap of 1.5 eV, while the down-spin channel was gapless. fishersci.ca
Bipolar Magnetic Semiconductor (BMS) Behavior : A BMS is characterized by having its valence band maximum and conduction band minimum completely spin-polarized in opposite directions. wikipedia.org This unique band structure allows for the generation of currents with 100% spin polarization, where the direction of polarization can be controlled by an external gate voltage. wikipedia.org In Ni-doped BiFeO₃, increasing the concentration of oxygen vacancies near the Ni ion can induce a transition from an SGS to a BMS. fishersci.ca
This ability to modulate the fundamental electronic and magnetic properties through defect engineering highlights the potential of bismuth-nickel ferrites as a versatile platform for designing novel spintronic components. fishersci.ca
Magnetoelectric Coupling and Multiferroicity
Enhancement of Multiferroic Properties in Bismuth-Nickel Oxide Systems
Multiferroic materials, which exhibit simultaneous ferroelectric and magnetic ordering, are of great interest due to their potential for novel devices where magnetization can be controlled by an electric field, and electric polarization by a magnetic field. Bismuth-based oxides are leading candidates in this field, and the incorporation of nickel has proven to be an effective strategy for enhancing their multiferroic properties.
In bismuth ferrite (BiFeO₃), doping with nickel at the Fe-site significantly improves its multiferroic response. nih.gov Experimental studies on Ni-doped BiFeO₃ thin films and nanoceramics have demonstrated enhanced magnetization compared to the pure compound. fishersci.senih.gov This enhancement is attributed to several factors, including the suppression of the material's natural cycloidal spin structure, structural distortions in the Fe-O-Fe bond angle, and exchange interactions between Fe³⁺ and Ni²⁺ ions. nih.gov In addition to improved magnetism, Ni-doping has also been shown to lead to a high remnant polarization in BiFeO₃ thin films. fishersci.se
The strategy of nickel substitution extends to other bismuth oxide systems as well. For example, researchers have successfully converted the ferroelectric material bismuth titanate (Bi₄Ti₃O₁₂) into a multiferroic by co-substituting nickel at the titanium site and samarium at the bismuth site. fishersci.ie This co-substitution induces magnetism while maintaining ferroelectricity, resulting in a new lead-free multiferroic material with enhanced remnant polarization and magnetization. fishersci.ie Similarly, doping nickel ferrite with bismuth has been shown to induce a clear ferroelectric polarization hysteresis loop, transforming it into a room-temperature multiferroic material. fishersci.no
Theoretical and Experimental Studies of Coupled Ferroelectric and Magnetic Orders
The coupling between ferroelectric and magnetic orders, known as the magnetoelectric effect, is the cornerstone of multiferroic functionality. In bismuth-nickel systems, particularly Ni-doped BiFeO₃, this coupling has been the subject of extensive theoretical and experimental investigation.
Theoretical studies , primarily using density functional theory (DFT), have provided fundamental insights into the coupling mechanism. Calculations show that substituting nickel for iron in the BiFeO₃ lattice induces significant structural distortions. nih.gov These distortions, especially the change in the Fe-O-Fe bond angles, perturb the delicate balance of interactions that governs the magnetic ordering. nih.gov This perturbation is key to disrupting the G-type antiferromagnetic cycloidal spin structure of pure BiFeO₃, which normally averages the net magnetization to zero. nih.govrsc.org By breaking this spin cycloid, the weak ferromagnetism arising from the Dzyaloshinskii-Moriya interaction becomes observable, leading to a net magnetic moment that can be coupled to the ferroelectric polarization. americanelements.com These theoretical models explain how chemical substitution with nickel directly influences the crystal structure and, consequently, the magnetic and ferroelectric orders.
Experimental studies have confirmed these theoretical predictions. X-ray diffraction (XRD) analysis of Ni-doped BiFeO₃ nanoceramics has verified the induced lattice distortions. nih.gov Magnetic measurements on these samples show a clear enhancement in magnetization with increasing nickel content. nih.gov Furthermore, studies on ceramics of Bi₄Ti₃O₁₂ co-doped with Sm and Ni have demonstrated the coexistence of both ferroelectric and magnetic orders. fishersci.ie The measurement of a magnetoelectric coupling coefficient in these materials provides direct experimental evidence of the mutual dependence of these orders. fishersci.ie These experimental findings, in agreement with theoretical work, establish that the introduction of nickel into bismuth-based oxide lattices is a viable method to engineer and enhance the coupling between ferroelectric and magnetic properties. nih.govfishersci.ieamericanelements.com
Interactive Data Table: Properties of Bismuth-Nickel Compounds
| Compound System | Doping/Stoichiometry | Observed Phenomenon | Key Findings | Reference(s) |
| BiFeO₃ | Ni-doped (BiFe₀.₈₃Ni₀.₁₇O₃) | Half-Metallicity | Stoichiometric compound exhibits half-metallic behavior. | fishersci.ca |
| BiFeO₃ | Ni-doped with O-vacancies | Spin Gapless Semiconductor | Occurs when an oxygen vacancy is near the Ni ion; up-spin channel is semiconducting, down-spin is gapless. | fishersci.ca |
| BiFeO₃ | Ni-doped with O-vacancies | Bipolar Magnetic Semiconductor | Transition from SGS to BMS occurs as O-vacancy concentration increases near the Ni ion. | fishersci.ca |
| BiFeO₃ | La and Ni co-doped | Enhanced Multiferroicity | Ni substitution enhances magnetization by suppressing the cycloidal spin structure and distorting Fe-O-Fe bond angles. | nih.gov |
| Bi₄Ti₃O₁₂ | Sm and Ni co-doped | Induced Multiferroicity | Converts the ferroelectric material into a multiferroic with enhanced polarization and magnetization. | fishersci.ie |
| NiFe₂O₄ | Bi-doped | Induced Multiferroicity | Bismuth doping induces a ferroelectric polarization hysteresis loop at room temperature. | fishersci.no |
| Bi₂Se₃ | Ni-doped | Magnetic Topological Insulator | Nickel doping introduces magnetism, a prerequisite for the Quantum Anomalous Hall Effect. | nanorh.com |
Structure
2D Structure
Properties
IUPAC Name |
bismuth;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRDPUAPARTXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiNi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065315 | |
| Record name | Bismuth, compd. with nickel (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.674 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12688-64-1 | |
| Record name | Bismuth, compd. with nickel (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12688-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth, compd. with nickel (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth, compd. with nickel (1:1) | |
| Source | EPA DSSTox | |
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| Record name | Bismuth, compound with nickel (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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Intermetallic Phases and Phase Equilibria in the Bismuth Nickel System
Formation and Characterization of Binary Intermetallic Compounds
The Bi-Ni binary system is known to form two primary intermetallic compounds: BiNi and Bi₃Ni. mdpi.commdpi.com The formation and characteristics of these phases have been the subject of numerous studies.
Bismuth-Rich Phases (e.g., Bi₃Ni, NiBi₃)
The bismuth-rich phase, Bi₃Ni, is a stoichiometric compound. mdpi.comscispace.com It possesses an orthorhombic crystal structure with the space group Pnma. arxiv.org The synthesis of Bi₃Ni can be achieved through various methods, including solid-state reaction routes involving the vacuum encapsulation of stoichiometric amounts of high-purity bismuth and nickel. arxiv.org Studies have also explored its synthesis via a microwave-assisted polyol process, where it forms as an intermediate before transforming into BiNi. nih.gov
Another reported bismuth-rich phase is NiBi₃. This intermetallic compound is noted for its superconducting properties at low temperatures. aip.orgresearchgate.net Synthesis of NiBi₃ has been accomplished through techniques such as co-melting high-purity nickel and bismuth followed by annealing, and mechanical alloying. aip.orgresearchgate.net Research indicates that NiBi₃ is a type II superconductor. aip.org
Table 1: Crystallographic Data for Bismuth-Rich Phases
| Phase | Crystal System | Space Group |
|---|---|---|
| Bi₃Ni | Orthorhombic | Pnma |
Stoichiometric and Non-Stoichiometric Phases (e.g., BiNi)
The BiNi phase is another key intermetallic in this system. mdpi.comontosight.ai While sometimes referred to as a stoichiometric compound, some research indicates it can exhibit a narrow range of non-stoichiometry, typically toward the bismuth-rich side. mdpi.com The crystal structure of BiNi is complex and can vary. One common structure is the hexagonal NiAs-type (space group P6₃/mmc). researchgate.net However, other studies have reported a monoclinic superstructure. researchgate.nettu-dresden.de
The formation of BiNi can occur through peritectic reactions at elevated temperatures. mdpi.comresearchgate.net It can also be synthesized via methods like arc melting, induction melting, and mechanical alloying. ontosight.ai In the microwave-assisted polyol process, BiNi is formed through the diffusion of nickel into the initially formed Bi₃Ni particles. nih.gov
Thermodynamic Assessment and Phase Diagram Investigations
Understanding the thermodynamic stability and phase equilibria of the Bi-Ni system is crucial for predicting its behavior in various applications.
CALPHAD Methodologies for Phase Diagram Optimization
The Calculation of Phase Diagrams (CALPHAD) method has been extensively used to assess and optimize the Bi-Ni phase diagram. mdpi.comresearchgate.netresearchgate.net This computational approach uses thermodynamic models to describe the Gibbs energy of each phase, and the model parameters are optimized based on available experimental data. researchgate.netresearchgate.net For the Bi-Ni system, the solution phases (liquid, fcc_A1(Ni), and rhombohedral_A7(Bi)) are typically described using substitutional solution models with their excess Gibbs energies expressed by Redlich-Kister polynomials. researchgate.net
For the intermetallic compounds, different models are employed. Bi₃Ni is often treated as a stoichiometric compound. researchgate.net The BiNi phase, due to its potential for non-stoichiometry, has been modeled using a three-sublattice model, (Bi)₀.₃₃₃₄(Ni,Va)₀.₃₃₃₃(Va,Ni)₀.₃₃₃₃, to account for its NiAs-type crystal structure. researchgate.netresearchgate.net These CALPHAD assessments have led to significant improvements in the thermodynamic description of the Bi-Ni system, providing better agreement with recent experimental findings. researchgate.net
Experimental Determination of Phase Stability and Solubility
Experimental techniques are fundamental to providing the data needed for thermodynamic assessments and for validating the calculated phase diagrams. Techniques such as Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Electron Probe Microanalysis (EPMA) have been employed to investigate the Bi-Ni system. scispace.comresearchgate.netresearchgate.net
These studies have determined key invariant reaction temperatures and compositions. For instance, peritectic reactions leading to the formation of BiNi and Bi₃Ni have been identified at approximately 919 K and 738 K, respectively. researchgate.net The solubility of nickel in liquid bismuth has been shown to have different domains depending on the temperature and the intermetallic phase in equilibrium with the liquid. mdpi.com Conversely, the solubility of bismuth in solid nickel is very limited. mdpi.com Experimental investigations have also accurately measured the homogeneity range of the BiNi phase at various temperatures. researchgate.net
Table 2: Invariant Reactions in the Bi-Ni System
| Reaction | Temperature (K) |
|---|---|
| Liquid + fcc(Ni) ↔ BiNi | ~919 - 927 |
| Liquid + BiNi ↔ Bi₃Ni | ~738 |
Note: The data in this table is compiled from multiple sources and represents approximate values. researchgate.net
Growth Kinetics and Interfacial Reactions
The study of growth kinetics and interfacial reactions is critical for applications involving the interaction of bismuth and nickel, such as in soldering and high-temperature electronics. researchgate.net When solid nickel is in contact with liquid bismuth, intermetallic compounds form at the interface.
Research has shown that both Bi₃Ni and BiNi exhibit parabolic growth behavior, indicating that the growth is diffusion-controlled. researchgate.net Bi₃Ni tends to form first and grows rapidly at the interface. researchgate.netnih.gov The apparent activation energy for the growth of Bi₃Ni has been observed to change with temperature, being lower at temperatures below 240 °C and higher above this temperature. researchgate.net
The BiNi phase typically nucleates and grows at the interface between the already formed Bi₃Ni layer and the nickel substrate at a later stage and with a slower growth rate. researchgate.net The formation sequence involves the initial creation of the bismuth-rich Bi₃Ni, followed by the diffusion of more nickel to form the equiatomic BiNi. nih.gov This sequential formation has been observed in various reaction conditions, including microwave-assisted synthesis and solid-liquid diffusion couples. researchgate.netnih.gov The study of these interfacial reactions is crucial for controlling the microstructure and ensuring the reliability of joints in electronic packaging. acs.orgmdpi.com
Nucleation and Growth Mechanisms of Intermetallic Layers
The formation of intermetallic phases in the bismuth-nickel system is a process that can be initiated through various methods, including solid-state reactions, crystallization from melts, and microwave-assisted polyol processes. nih.gov In methods involving the reaction of bismuth and nickel precursors, a successive reduction of Bi³⁺ and Ni²⁺ ions is often observed. nih.gov This typically leads to the initial formation of bismuth particles, which then act as nucleation sites for the subsequent reduction of nickel. qucosa.de
A common observation is the formation of a core-shell structure, where a bismuth core is enveloped by nickel nanoparticles. nih.govqucosa.de The subsequent growth of the intermetallic layers proceeds via a diffusion process at the interfaces of these particles. nih.gov
Phase Formation Sequence:
The sequence of intermetallic phase formation is a critical aspect of the growth mechanism. Experimental evidence from techniques like Powder X-ray Diffraction (PXRD) has shown that the bismuth-rich phase, Bi₃Ni , is the first to form. nih.gov This initial formation is attributed to the diffusion of nickel into the bismuth core. As the reaction or aging process continues and more nickel is incorporated, the Bi₃Ni phase transforms into the BiNi phase. researchgate.netnih.gov
Key research findings on the nucleation and growth of Bi-Ni intermetallics are summarized below:
| Finding | Description |
| Initial Phase | The bismuth-rich Bi₃Ni phase is the first intermetallic to form at the Bi-Ni interface. nih.gov |
| Subsequent Phase | The BiNi phase forms at a later stage, often through the transformation of the Bi₃Ni phase. researchgate.netnih.gov |
| Growth Behavior | Both Bi₃Ni and BiNi exhibit a parabolic growth behavior, indicating that their growth is diffusion-controlled. researchgate.net |
| Growth Rate | Bi₃Ni demonstrates rapid growth, particularly at lower temperatures. researchgate.net |
| Core-Shell Mechanism | In certain synthesis methods, a core-shell structure with a bismuth core and nickel shell is an intermediate step before intermetallic formation. nih.govqucosa.de |
The growth kinetics of these intermetallic layers are significantly influenced by temperature. For instance, studies have shown that increasing the reaction temperature accelerates the formation of the BiNi phase from Bi₃Ni. nih.gov At 260°C, the transformation to BiNi is nearly complete within 30 minutes, though traces of Bi₃Ni may remain. nih.gov Increasing the temperature further to 270°C can yield phase-pure BiNi in a shorter time. nih.gov
Inter-diffusion Phenomena at Bismuth-Nickel Interfaces
The formation and growth of intermetallic compounds at the interface between bismuth and nickel are fundamentally governed by inter-diffusion processes. The movement of atoms across the interface leads to the establishment of distinct intermetallic layers.
Research indicates that nickel is the predominant diffusing species in the Bi-Ni system. nih.gov This is attributed to the smaller atomic radius and lower atomic mass of nickel (1.38 Å) compared to bismuth (1.70 Å). nih.govresearchgate.net The observation that hollow product particles are not formed further supports the hypothesis of nickel flux into the bismuth core being the primary diffusion mechanism. nih.gov
The growth of the intermetallic layers, specifically Bi₃Ni and BiNi, follows a parabolic relationship with time, which is characteristic of a diffusion-controlled process. researchgate.net This implies that the thickness of the intermetallic layer is proportional to the square root of the aging time.
Apparent Activation Energy and Interdiffusion Coefficients:
The rate of diffusion is highly dependent on temperature, and this relationship is quantified by the apparent activation energy. Studies have determined these values for the growth of both Bi₃Ni and BiNi.
Bi₃Ni: Exhibits two different activation energies depending on the temperature range.
At lower temperatures (160 to 240 °C), the apparent activation energy for growth is 65.5 kJ/mol. researchgate.net
At higher temperatures (above 240 °C), this value increases to 132.9 kJ/mol. researchgate.net This transition is thought to be related to the viscous-flow nature of bismuth near its melting point. researchgate.net
BiNi: Grows at a later stage and at a slower rate compared to Bi₃Ni. researchgate.net The apparent activation energy for its growth in the temperature range of 260 to 340 °C is 125.6 kJ/mol. researchgate.net
Based on the formation sequence and the direction of growth of these intermetallic compounds, interdiffusion coefficients have been determined. researchgate.net The proximity of the reaction temperature to the melting point of bismuth also plays a role in fostering diffusion and the formation of these intermetallic phases. nih.gov
Summary of Diffusion Parameters:
| Intermetallic Phase | Apparent Activation Energy (kJ/mol) | Temperature Range (°C) | Notes |
| Bi₃Ni | 65.5 | 160 - 240 | Rapid growth at lower temperatures. researchgate.net |
| Bi₃Ni | 132.9 | > 240 | Transition likely due to viscous-flow nature of Bi near its melting point. researchgate.net |
| BiNi | 125.6 | 260 - 340 | Slower growth rate compared to Bi₃Ni. researchgate.net |
The formation of the intermetallic compound NiBi₃ has also been observed at the interface of Ni/Bi bilayers, resulting from the inter-diffusion of nickel and bismuth. aip.org In some cases, gentle heating of these bilayers can induce the formation of the superconducting NiBi₃ phase. aps.org The activation energy for this annealing process has been calculated to be (0.86 ± 0.06) eV. aps.org It is important to note that interdiffusion can occur even during sample growth at room temperature, although it is not observed when samples are grown at temperatures below 110 K. aps.org
Advanced Synthesis and Fabrication Methodologies for Bismuth Nickel Compounds
Solution-Based Approaches
Solution-based methods are valued for their versatility, scalability, and ability to control the composition and morphology of the resulting materials at relatively low temperatures.
Hydrothermal synthesis is a prominent method for producing crystalline Bi-Ni compounds. acs.orgx-mol.netresearchgate.net This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. acs.orgacs.org For instance, bismuth-doped nickel oxide (Bi:NiO) can be synthesized by dissolving nickel nitrate (B79036), bismuth nitrate, sodium dodecyl sulfate, and urea (B33335) in a mixture of ethylene (B1197577) glycol and deionized water. This solution, along with a nickel foam substrate, is heated in an autoclave, followed by an annealing process to form the final Bi:NiO structure. acs.org The hydrothermal method is advantageous for its ability to produce well-defined crystalline structures and control particle size by adjusting precursor concentrations, temperature, and reaction time. acs.orgrsc.org
The sol-gel process is another versatile wet-chemical technique used for synthesizing Bi-Ni based materials, particularly complex oxides. rsc.orgcamjol.inforesearchgate.net This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. Typically, metal precursors like bismuth nitrate and nickel nitrate are dissolved in a solvent, often with a chelating agent such as citric acid, to form a homogeneous solution. camjol.infoutm.my Through hydrolysis and polycondensation reactions, a gel is formed, which is then dried and calcined at elevated temperatures to yield the final oxide powder. camjol.inforesearchgate.net This process allows for excellent compositional control and homogeneity at the molecular level, enabling the synthesis of materials like bismuth-nickel ferrite (B1171679) (BixNi(1-x)Fe2O4). camjol.info
| Parameter | Hydrothermal Synthesis | Sol-Gel Synthesis |
| Typical Precursors | Metal nitrates (e.g., Ni(NO₃)₂, Bi(NO₃)₂) acs.org | Metal nitrates, metal alkoxides, citric acid rsc.orgcamjol.info |
| Solvent | Water, ethylene glycol acs.org | Water, deionized water camjol.info |
| Temperature | 120–240 °C acs.orgacs.org | 70–80 °C (gelation), 350–700 °C (calcination) camjol.inforesearchgate.net |
| Key Feature | High pressure in a sealed autoclave acs.org | Formation of a colloidal "sol" and a "gel" network rsc.org |
| Advantages | Good crystallinity, particle size control acs.orgrsc.org | High homogeneity, precise stoichiometry control camjol.info |
| Example Product | Bi-doped NiO acs.org | Bismuth-nickel ferrite camjol.info |
The polyol process is a facile method for producing metallic and intermetallic nanoparticles. nih.govnih.gov In this approach, a polyol (an alcohol containing multiple hydroxyl groups, like ethylene glycol) serves as the solvent, reducing agent, and capping agent. nih.govqucosa.demdpi.com This method allows for synthesis at relatively low temperatures and short reaction times. nih.gov For example, BiNi alloy nanoparticles can be formed by the successive reduction of bismuth and nickel ions in ethylene glycol, often assisted by microwave heating. nih.gov The process can lead to the formation of core-shell structures, where bismuth particles are encased in a matrix of nickel nanoparticles, which then diffuse to form the intermetallic BiNi phase. nih.govnih.gov
Other wet-chemical routes include the simultaneous decomposition of organometallic precursors. For instance, nickel-bismuth alloy nanoparticles with an average size of 8–10 nm can be synthesized by decomposing bis(cyclooctadiene)nickel(0) [Ni(COD)₂] and tetraphenyldibismuthine [Bi₂Ph₄] in refluxing tetrahydrofuran (B95107) (THF). researchgate.netacs.orgfigshare.com This method produces colloidal nanoparticles that can remain suspended in the solvent. acs.org By adjusting the reaction temperature and introducing capping agents like trioctylamine (B72094) and oleic acid, the morphology can be controlled to produce nanowires in addition to nanoparticles. researchgate.netacs.orgfigshare.com A simple wet chemical method has also been used to prepare nickel bismuth oxide nanostructures by precipitating nickel and bismuth nitrates from an aqueous solution using NaOH to adjust the pH, followed by annealing. sci-hub.se
Hydrothermal and Sol-Gel Synthesis
Vapor-Phase and Thin Film Deposition Techniques
Vapor-phase deposition techniques are essential for creating high-quality thin films and coatings of Bi-Ni compounds, which are crucial for electronic and thermoelectric applications.
Sputter deposition is a physical vapor deposition (PVD) technique widely used for fabricating Bi-Ni thin films. aps.orgamericanelements.com In this process, a target made of the desired material (e.g., bismuth nickel oxide or pure Bi and Ni) is bombarded with high-energy ions (usually argon) in a vacuum chamber. americanelements.commdpi.com This causes atoms from the target to be ejected or "sputtered," which then deposit onto a substrate, forming a thin film. mdpi.com DC magnetron sputtering has been employed to grow bilayer structures of bismuth and nickel. mdpi.com The properties of the resulting film can be influenced by parameters such as argon gas pressure and substrate temperature. aps.orgmdpi.com Sputtering is advantageous for producing dense, uniform films with precise thickness control. mdpi.com
Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that offers atomic-level control over film growth. nffa.eusemi.ac.cn It involves the evaporation of elemental sources (e.g., pure bismuth and nickel) in an ultra-high vacuum environment. aps.orgresearchgate.net The evaporated atoms or molecules travel as beams towards a heated substrate, where they condense and form an epitaxial film. nffa.eu MBE is used to grow high-purity, single-crystal thin films of Bi-Ni compounds like NiBi₃ and NixBi. aps.org The extremely slow growth rate, typically on the order of one monolayer per second, allows for the fabrication of complex heterostructures with sharp interfaces. nffa.eu
| Technique | Description | Advantages | Example Application |
| Sputter Deposition | Atoms are ejected from a target by ion bombardment and deposited on a substrate. mdpi.com | Dense, uniform films; precise thickness control; suitable for large areas. americanelements.commdpi.com | Bi/Ni bilayers for studying superconductivity aps.org; Thin-film thermoelectric generators (TEGs). mdpi.com |
| Molecular Beam Epitaxy (MBE) | Elemental sources are evaporated in ultra-high vacuum, forming atomic beams that deposit epitaxially on a substrate. nffa.eu | High purity; atomic-level thickness control; growth of single-crystal films. nffa.euresearchgate.net | Growth of Ni-Bi compounds like NiBi₃ for studying anisotropic superconductivity. aps.org |
Electrodeposition is a solution-based technique for coating a conductive substrate with a thin film of material. It involves passing an electric current through a solution containing ions of the material to be deposited. For Bi-Ni systems, this can involve the cathodic electrodeposition to preconcentrate bismuth onto a platinum cathode before analysis or to create thicker films. optica.org Pulsed electrodeposition, in particular, can be used to synthesize compact and uniform films of materials like bismuth telluride on nickel substrates. soton.ac.uk This method offers advantages in controlling film morphology and improving coating density. finishingandcoating.com
Thermal evaporation is another PVD method where the source material is heated in a high vacuum chamber until it evaporates. aip.org The resulting vapor then travels to and condenses on a cooler substrate, forming a thin film. samaterials.com This technique has been used to deposit Bi/Ni thin film systems on silicon substrates. aip.org The deposition rate and substrate temperature are key parameters that control the film's properties. Subsequent thermal annealing can be used to induce solid-state reactions and form intermetallic phases like NiBi and NiBi₃. aip.org Co-evaporation, where multiple sources are evaporated simultaneously, can be used to create alloy films with specific compositions. researchgate.netmdpi.com
Sputter Deposition and Molecular Beam Epitaxy (MBE)
Nanoscale Material Fabrication
The fabrication of Bi-Ni compounds at the nanoscale unlocks unique properties and applications not seen in their bulk counterparts. Several of the methods already discussed can be adapted for this purpose.
For example, wet-chemical routes are particularly effective for synthesizing bimetallic nanoparticles and nanowires. researchgate.netacs.orgfigshare.com The simultaneous thermal decomposition of organometallic precursors like [Ni(COD)₂] and [Bi₂Ph₄] in a solvent can yield Ni-Bi alloy nanoparticles with sizes in the range of 8-10 nm. researchgate.netacs.org By modifying the reaction conditions, such as temperature and the use of surfactants like oleic acid, the growth can be directed to form one-dimensional nanostructures like nanowires. acs.orgfigshare.com
Hydrothermal methods are also extensively used to create nanostructured materials. x-mol.netresearchgate.net Bismuth nickel oxide nanostructures, for instance, can be synthesized directly onto nickel foam substrates. x-mol.netresearchgate.net These nanostructures often exhibit complex morphologies, such as interconnected nanosheets or nanoflowers, which provide a high surface area that is beneficial for applications like supercapacitors. researchgate.net Similarly, the polyol process, especially when assisted by microwave heating, is a powerful tool for producing intermetallic nanoparticles like BiNi and Bi₃Ni with controlled size and morphology. nih.govnih.gov The process can yield core-shell nanoparticles as intermediates, with nickel nanoparticles (2-6 nm in diameter) coating a bismuth core. nih.gov
Synthesis of Bimetallic Nanoparticles and Nanowires
The fabrication of bismuth-nickel (Bi-Ni) bimetallic nanoparticles and nanowires has been successfully achieved through various chemical synthesis routes, primarily involving the decomposition of organometallic precursors.
A prominent method involves the simultaneous decomposition of bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(COD)₂]) and tetraphenyldibismuthine ([Bi₂Ph₄]). nih.govqucosa.de When these precursors are combined in a 1:1 molar ratio in tetrahydrofuran (THF) and refluxed, a colloidal suspension of Bi-Ni alloy nanoparticles is formed. nih.gov These nanoparticles typically have an average diameter of 8–10 nm and exhibit a hexagonal crystal structure corresponding to the β-NiBi phase. nih.govqucosa.denih.gov Magnetic characterization reveals that these nanoparticles are superparamagnetic at temperatures above 45 K. nih.govnih.gov
The synthesis can be directed towards the formation of nanowires by modifying the reaction conditions. When the decomposition is conducted at a higher temperature of 200 °C in the presence of capping agents like trioctylamine and oleic acid, the formation of NiBi nanowires is observed alongside the nanoparticles. nih.govqucosa.deresearchgate.net
An alternative, environmentally friendly "green synthesis" approach has also been reported for producing spherical Bi-Ni bimetallic nanoparticles. This method utilizes the aqueous toddy collected from the Borassus flabellifer tree as a reducing and stabilizing agent. researchgate.netresearchgate.net The resulting nanoparticles are reported to have a size of less than 100 nm. researchgate.netresearchgate.net
Detailed research findings on the synthesis of Bi-Ni nanoparticles are summarized in the table below.
| Method | Precursors | Solvent/Medium | Conditions | Product | Size | Key Findings | Reference |
| Organometallic Decomposition | [Ni(COD)₂], [Bi₂Ph₄] | Tetrahydrofuran (THF) | Reflux temperature | β-NiBi Nanoparticles | 8–10 nm | Nanoparticles are superparamagnetic and have a hexagonal structure. nih.govqucosa.denih.gov | nih.govqucosa.denih.gov |
| Organometallic Decomposition | [Ni(COD)₂], [Bi₂Ph₄] | Trioctylamine, Oleic Acid | 200 °C | NiBi Nanowires & Nanoparticles | Not Specified | Higher temperature and capping agents promote nanowire formation. nih.govqucosa.deresearchgate.net | nih.govqucosa.deresearchgate.net |
| Green Synthesis | Nickel and Bismuth salts | Borassus flabellifer toddy | Not Specified | Bimetallic Nanoparticles | < 100 nm | An eco-friendly synthesis route producing spherical nanoparticles. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Growth of Core-Shell Structures
The fabrication of core-shell structures represents a sophisticated approach to designing multifunctional materials, where a core of one material is encapsulated by a shell of another. In the bismuth-nickel system, Bi@Ni core-shell nanoparticles have been synthesized, primarily through a microwave-assisted polyol process. nih.govqucosa.denih.gov
This method involves the successive reduction of bismuth and nickel salts, such as bismuth(III) nitrate and nickel(II) acetate, in a polyol medium like ethylene glycol. nih.govqucosa.de The reaction mechanism proceeds in distinct steps. Initially, bismuth cations (Bi³⁺) are reduced to form elemental bismuth nanoparticles, which serve as the core. nih.govqucosa.de Subsequently, nickel cations (Ni²⁺) are reduced and deposit onto the surface of the bismuth cores, forming a shell composed of smaller nickel nanoparticles, typically 2 to 6 nm in diameter. nih.gov
Following the formation of the initial Bi-core/Ni-shell structure, a step-wise diffusion process occurs. Nickel atoms from the shell diffuse into the bismuth core. nih.gov This diffusion leads to the intermediate formation of the bismuth-rich intermetallic compound Bi₃Ni, which eventually transforms into the more stable BiNi phase as the reaction progresses and the nickel shell is depleted. nih.govqucosa.de The choice of the nickel precursor has been found to significantly influence the reaction time. qucosa.de
Molecular dynamics simulations have been used to study the thermal behavior of Bi-Ni core-shell nanoparticles. These studies indicate that the nickel shell can inhibit the volatilization of the bismuth core during heating. researchgate.net The effectiveness of this containment increases with the thickness of the Ni shell. For nanoparticles with a Ni shell thickness greater than 20 Å, the Bi atoms are effectively encapsulated within the shell at temperatures up to 2000 K. researchgate.net
| Method | Precursors | Solvent | Mechanism | Product | Shell Thickness | Key Findings | Reference |
| Microwave-Assisted Polyol Process | Bi(NO₃)₃, Ni(OAc)₂ | Ethylene Glycol | Successive reduction of Bi³⁺ then Ni²⁺, followed by diffusion | Bi@Ni Core-Shell Nanoparticles, transforming to Bi₃Ni and BiNi | Ni nanoparticle shell (2-6 nm) | Bismuth forms the core, with a shell of nickel nanoparticles. The shell diffuses inward to form intermetallic phases. nih.govqucosa.de | nih.govqucosa.de |
| Molecular Dynamics Simulation | Not Applicable | Not Applicable | Theoretical modeling | Bi-Ni Core-Shell Nanoparticles | Varied (e.g., >20 Å) | Ni shell enhances thermal stability by preventing Bi core volatilization. researchgate.net | researchgate.net |
Structural Elucidation and Crystal Chemistry of Bismuth Nickel Systems
Crystallographic Characterization Techniques
Crystallographic techniques are fundamental to identifying the distinct phases within the Bi-Ni system and determining their precise atomic arrangements.
X-ray Diffraction (XRD) is a primary tool for phase identification and structural analysis in Bi-Ni compounds. mdpi.comuniv-biskra.dz XRD patterns provide a fingerprint of the crystalline phases present in a sample. For instance, in Bi/Ni bilayers, XRD is used to track the formation of intermetallic alloys at the interface upon annealing. aps.org The appearance of new Bragg peaks confirms the creation of new phases, such as the orthorhombic NiBi₃. aps.org
Several key intermetallic phases in the Bi-Ni system have been characterized by XRD:
NiBi₃ : This compound possesses an orthorhombic crystal structure belonging to the Pnma space group. aip.orgmaterialsproject.org Its structure is described as quasi-one-dimensional, consisting of NiBi₃ ribbons. materialsproject.orgarxiv.org
BiNi : This phase exhibits a more complex, ordered superstructure described in the monoclinic space group F12/m1. tu-dresden.de It is considered a superstructure of the NiAs or InNi₂ structure types. tu-dresden.de
Complex Oxides : In more complex systems, such as bismuth-nickel ferrites or tantalates, XRD confirms the formation of the desired crystal structure, like the single-phase fcc crystal in some nanoferrites or the pyrochlore (B1171951) structure in tantalates. scirp.orgmdpi.com It can also detect impurity phases. mdpi.commdpi.com
The following table summarizes the crystallographic data for the primary Bi-Ni intermetallic compounds:
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| NiBi₃ | Orthorhombic | Pnma (No. 62) | a = 8.909, b = 4.159, c = 11.547 |
| BiNi | Monoclinic | F12/m1 (No. 12) | a = 14.124, b = 8.162, c = 21.429, β = 90° |
Selected Area Electron Diffraction (SAED) complements XRD by providing crystallographic information from localized, microscopic regions of a sample. cityu.edu.hk SAED patterns, obtained within a transmission electron microscope, can distinguish between single-crystal, polycrystalline, and amorphous structures. cityu.edu.hk In the study of Bi-doped NiO catalysts, SAED patterns revealed lattice fringe spacings corresponding to the (111), (200), and (220) facets of NiO, confirming the successful doping of Bi into the NiO structure. acs.org Similarly, for CuₓBi₂Se₃, SAED patterns taken along the Current time information in Philadelphia, PA, US. zone axis were characteristic of a single domain, confirming the hexagonal Bi₂Se₃ reciprocal lattice. scielo.org.mx
High-Resolution Transmission Electron Microscopy (HR-TEM) allows for the direct visualization of the crystal lattice. By imaging the atomic columns, HR-TEM provides definitive evidence of a material's crystalline nature and can reveal fine structural details. In studies of a microwave-assisted synthesis of Bi-Ni particles, HR-TEM images showed a shell of nickel nanoparticles surrounding spherical bismuth particles. nih.gov For Bi-doped NiO, HR-TEM images showed well-resolved lattice fringes, indicating the crystalline nature of the material. acs.org Analysis of these fringes revealed spacings that corresponded to specific crystallographic planes, and a reduction in these spacings with increased Bi doping provided direct evidence of Bi incorporation into the NiO lattice. acs.org Similarly, HR-TEM of NiBi₃ nanorods has identified distinct lattice planes such as (210) and (020), confirming their crystalline structure. arxiv.org
X-ray Diffraction (XRD) and Selected Area Electron Diffraction (SAED) Analysis
Microstructural and Morphological Investigations
The performance and properties of Bi-Ni materials are heavily influenced by their microstructure and morphology, including grain size, particle shape, and elemental distribution.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are extensively used to study the surface morphology of Bi-Ni compounds. These techniques reveal details about particle shape, size distribution, and surface texture.
Particle Morphology : In the synthesis of Bi-Ni-Fe oxides, FE-SEM analysis showed compact arrangements of homogenous, spherical, and polyhedral nanoparticles. camjol.infocamjol.info For hydrothermally synthesized bismuth nickel oxide, SEM images displayed a loose, interconnected planar structure with significant porosity, composed of sheet-like nanoparticles. researchgate.net
Elemental Distribution : When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can map the distribution of elements. In Al-Bi-Ni composites, SEM-EDS mapping of cross-sectioned particles confirmed that Bi and Ni were distributed relatively uniformly throughout the aluminum particles, which is crucial for creating micro-galvanic cells. mdpi.com
Grain Structure : For sintered ceramic samples like (Bi₀.₅Na₀.₅)(Ti₀.₈Zr₀.₂)₁-x(Sb₂/₃,Ni₁/₃)xO₃, SEM micrographs show an inhomogeneous distribution of polycrystalline grains across the material's surface. univ-biskra.dz
Focused Ion Beam (FIB) milling is a sophisticated sample preparation technique used to create precise cross-sections of a material for subsequent analysis, typically by SEM or TEM. This is particularly valuable for examining interfaces buried beneath the surface. In the characterization of nickel contacts to bulk bismuth tellurium selenide (B1212193), a dual-column FIB/SEM system was used to prepare samples using a lift-out technique. researchgate.net This allowed for detailed TEM characterization of the interface, where the diffusion of Ni into the Bi-containing material and the formation of an interfacial nickel telluride region were observed after heat treatment. researchgate.net
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)
Surface and Interfacial Structure Analysis
The structure of surfaces and interfaces in Bi-Ni systems is critical, as these regions often govern material properties like catalytic activity, corrosion resistance, and electronic behavior.
Interfacial reactions in Bi/Ni bilayers are a key area of study. Upon annealing or even after extended time at room temperature, inter-diffusion of the elements occurs. aps.orgaip.org This leads to the formation of an intermetallic NiBi₃ alloy layer at the interface. aps.orgaip.org The growth and structure of this interfacial layer can be monitored by techniques like XRD and Rutherford backscattering spectrometry (RBS), which can determine the thickness of the remaining Bi, the newly formed NiBi₃, and the underlying Ni layers. aip.org
Furthermore, research into polycrystalline nickel-bismuth alloys has revealed that general grain boundaries can undergo interfacial reconstruction to form ordered superstructures. ucsd.edu This discovery is significant because these ordered interfacial phases can profoundly influence the material's mechanical properties. ucsd.edu The characterization of these interfaces often involves advanced microscopy techniques capable of resolving atomic-scale structures.
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic Structure and Composition
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical and electronic states of atoms within the top few nanometers of a material's surface. mdpi.commdpi.comrsc.org In the study of bismuth-nickel systems, XPS provides critical data on the oxidation states of both bismuth and nickel, which are crucial for understanding their chemical bonding and reactivity.
In the case of Ni²⁺-impregnated α-Bi₂O₃ nanoparticles, XPS survey spectra confirmed the presence of Ni 2p, Bi 4f, and O 1s peaks. researchgate.net High-resolution spectra of the Bi 4f region can be used to identify the characteristic peaks for Bi³⁺. researchgate.net Similarly, analysis of the Ni 2p spectrum can reveal the presence of Ni²⁺ and associated satellite peaks, which arise from multi-electron excitations. acs.org
Studies on copper-nickel alloys demonstrate how XPS can be used to analyze the surface composition, which can differ from the bulk. ias.ac.in This technique, often combined with argon ion sputtering to probe different depths, allows for a detailed understanding of surface phenomena like segregation or depletion of one of the elements. mdpi.comias.ac.in For example, in Ni-based alloys exposed to corrosive environments, XPS has been used to identify the composition of the passive film, revealing the presence of various oxides and sulfides of nickel and other alloying elements. frontiersin.org
The following table summarizes representative XPS findings for bismuth and nickel in different chemical environments:
| Compound/System | Element | Core Level | Binding Energy (eV) / State | Reference |
| Bi₂NiTa₂O₉ | Bi | - | +3 | acs.org |
| Bi₂NiTa₂O₉ | Ni | - | +(2 + δ) | acs.org |
| Ni²⁺-Bi₂O₃ | Bi | 4f | Corresponds to Bi³⁺ | researchgate.net |
| Ni²⁺-Bi₂O₃ | Ni | 2p | Corresponds to Ni²⁺ | researchgate.net |
| Alloy 825 | Ni | 2p | Ni(OH)₂ (861.2 eV), NiS | frontiersin.org |
Polarized Neutron Reflectometry (PNR) for Depth-Dependent Structure and Magnetization
Polarized Neutron Reflectometry (PNR) is a powerful technique for probing the structure and magnetization of thin films and multilayered systems on the nanometer scale. researchgate.netresearchgate.netornl.gov It is particularly well-suited for studying bismuth-nickel interfaces due to the significant contrast in scattering length density (SLD) between the two elements. aps.org PNR measures the reflectivity of a polarized neutron beam from a sample's surface as a function of the wave-vector transfer, which allows for the determination of the depth profile of both the nuclear composition (nuclear SLD) and the in-plane magnetization (magnetic SLD). arxiv.orgosti.gov
A key application of PNR has been in the investigation of superconductivity at the interface of Bi/Ni bilayers. aps.orgaps.org In as-grown films, PNR can confirm the presence of distinct bismuth and nickel layers. aps.org Upon annealing, the technique can track the interdiffusion of the layers and the formation of the alloy NiBi₃, which is believed to be the source of the observed superconductivity. aps.org By fitting the PNR data using a box model, researchers can extract the thickness, roughness, and magnetization of each layer, including any newly formed interfacial layers. aps.org
The table below presents parameters extracted from PNR data for a Bi/Ni bilayer, illustrating the structural evolution upon annealing.
| Layer | Parameter | As-grown State | Annealed State (70°C) | Reference |
| Ta₂O₅ | Thickness (Å) | 27 | 34 | aps.org |
| Ta | Thickness (Å) | 26 | 26 | aps.org |
| Ni | Thickness (Å) | 59 | 24 | aps.org |
| NiBi₃ | Thickness (Å) | 20 | 81 | aps.org |
| Bi | Thickness (Å) | 493 | 461 | aps.org |
| Ni | Magnetization (kAm⁻¹) | 450 | 450 | aps.org |
These findings demonstrate the unique capability of PNR to provide a detailed, depth-resolved picture of the structural and magnetic changes occurring at buried interfaces in bismuth-nickel systems. aps.orgaps.org
Coordination Chemistry of Bismuth-Nickel Complexes
The coordination chemistry of bismuth-nickel complexes is a rich field, exploring the direct bonding between these two metals within a discrete molecular framework. The structural arrangements and intramolecular interactions in these complexes are key to understanding their reactivity and potential applications.
Molecular Structure Determination via X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in characterizing a variety of bismuth-nickel coordination complexes. acs.orgacs.orgmdpi.com
For example, the reaction of a bismuth-containing pincer ligand with a nickel(0) source led to the formation of a 4-coordinate Bi-Ni(II) complex. acs.org Further reactions yielded a 5-coordinate nickel(II) complex, (MeBiP₂)Ni(PPh)(I), and a distorted sawhorse geometry complex, (BiP₂)Ni(I). acs.org The X-ray crystal structure of the 5-coordinate complex revealed that a methyl group is attached to the bismuth atom, and an iodide is bound to the nickel(II) center. acs.org
In another study, a series of cationic nickel complexes with a bismuth-bisphosphine (PBiP) ligand were synthesized and structurally characterized. acs.org The crystal structure of the complex [BiNiCl] confirmed a distorted square planar geometry at the nickel center (τ₄ = 0.36) and a trigonal pyramidal geometry at the bismuth center. acs.org The Bi-Ni bond length was determined to be 2.541 Å. acs.org For the related complex [BiNi(AcN)]²⁺, the nickel center adopts a more idealized square planar geometry (τ₄ = 0.11), with a Bi-Ni bond length of 2.588 Å. acs.org
Heterobimetallic complexes where bismuth and nickel centers are bridged by other ligands have also been characterized. For instance, the complex Bi(Hsal)₃·Ni(salen) involves interaction between the bismuth center and the phenolic oxygen atoms of the salen ligand coordinated to the nickel. academie-sciences.fracademie-sciences.fr
The following table summarizes key structural parameters for several bismuth-nickel complexes determined by X-ray crystallography.
| Complex | Ni Coordination Geometry | Bi-Ni Bond Length (Å) | Key Structural Features | Reference |
| [BiNiCl] | Distorted Square Planar | 2.541 | Trigonal pyramidal Bi center | acs.org |
| [BiNi(AcN)]²⁺ | Square Planar | 2.588 | Diamagnetic complex | acs.org |
| (BiP₂)Ni(I) | Distorted Sawhorse | - | Significantly distorted from square-planar | acs.org |
| (MeBiP₂)Ni(PPh)(I) | 5-coordinate | Elongated vs. precursor | Methyl group on Bi, Iodide on Ni | acs.org |
These crystallographic studies provide fundamental insights into the bonding and stereochemistry of bismuth-nickel complexes, revealing how the ligand environment influences the geometry and the nature of the metal-metal interaction. acs.orgacs.org
Defect Chemistry and Charge Ordering in Bismuth Nickelates
Bismuth nickelates, particularly those with a perovskite structure like BiNiO₃, exhibit complex phenomena such as charge disproportionation and are sensitive to defects in their crystal lattice. The engineering of these defects, especially oxygen vacancies, is a key strategy for tuning their structural and physical properties.
Oxygen Vacancy Engineering and its Structural Implications
Oxygen vacancies are point defects in an oxide crystal lattice where an oxygen anion is missing. The creation and control of these vacancies, known as oxygen vacancy engineering, can significantly alter a material's electronic structure, crystal structure, and properties. beilstein-journals.orgnih.gov
In perovskite nickelates, oxygen vacancies act as electron donors, which can induce a large magnetization due to the formation of strongly correlated Ni²⁺ states. researchgate.net The introduction of oxygen vacancies can stabilize an insulating phase at room temperature and lead to a tunable band gap opening. researchgate.net The presence of oxygen vacancies can also cause lattice expansion due to the larger ionic radius of the reduced cation (e.g., Ni²⁺ compared to Ni³⁺). mdpi.com
For the perovskite BiNiO₃, synthesized under high pressure, structural analysis revealed a charge disproportionation of bismuth into Bi³⁺ and Bi⁵⁺. researchgate.net This charge ordering leads to the oxidation state of nickel being +2, resulting in insulating behavior. researchgate.net The stability of perovskite structures and the formation of defects like oxygen vacancies can be driven by the intrinsic lattice site potentials of the constituent ions. researchgate.net The lowering of symmetry in the triclinic phase of BiNiO₃ is attributed to the tilting of NiO₆ octahedra, which is triggered by this Bi³⁺/Bi⁵⁺ charge disproportionation. researchgate.net
While direct studies on oxygen vacancy engineering in BiNiO₃ are complex due to its high-pressure synthesis, research on related bismuth-based oxides provides valuable insights. For instance, in Bi₂WO₆, electron beam irradiation can break the weaker Bi-O bonds, leading to the formation of oxygen vacancies. beilstein-journals.org These vacancies can significantly alter the electronic structure by creating new defect levels. beilstein-journals.org Similarly, in bismuth oxyhalides, oxygen vacancies on specific crystal facets can serve as active sites for adsorption and catalysis. nih.govresearchgate.net
The structural implications of oxygen vacancies are profound. They can lead to:
Lattice Distortion: The change in ionic size and coordination number around the vacancy causes local and sometimes long-range structural distortions. mdpi.com
Phase Transitions: The concentration of oxygen vacancies can trigger phase transitions, as seen in the stabilization of the insulating phase in nickelates. researchgate.net
Ordered Superstructures: At certain concentrations, oxygen vacancies can arrange themselves into ordered patterns within the crystal lattice, leading to new, complex structures. researchmap.jp
Control over oxygen stoichiometry is therefore a powerful tool for manipulating the intricate relationship between structure and properties in bismuth nickelate systems.
Investigation of Charge Ordering in Bismuth and Nickel Sites
The phenomenon of charge ordering, where ions of the same element in a crystal lattice display different oxidation states, is a pivotal aspect of the structural and electronic properties of bismuth-nickel systems, particularly in the perovskite oxide BiNiO₃. This compound exhibits a remarkable flexibility in its charge distribution, with ordering possible on either the bismuth (A-site) or the nickel (B-site) cations, a unique characteristic among perovskites. aps.org
Under ambient conditions, BiNiO₃ crystallizes in a triclinic structure (space group Pī) and displays charge ordering on the bismuth sites. aps.orgresearchgate.netcapes.gov.br Neutron powder diffraction studies have confirmed this structure down to low temperatures (5 K). researchgate.netcapes.gov.br The charge distribution is characterized as Bi³⁺₀.₅Bi⁵⁺₀.₅Ni²⁺O₃, indicating a disproportionation of bismuth into two distinct valence states, while nickel maintains a 2+ state. researchgate.netflogen.orgnih.gov This ordering of Bi³⁺ and Bi⁵⁺ ions is a key factor in the material's insulating behavior at ambient pressure. nih.govcapes.gov.br
The application of high pressure induces a significant transformation in the charge distribution of BiNiO₃. A phase transition to an orthorhombic GdFeO₃-type structure occurs, accompanied by a melting of the charge disproportionation on the Bi sites. aps.orgspring8.or.jp This transition involves an intermetallic charge transfer from nickel to bismuth, resulting in a high-pressure phase with the valence configuration Bi³⁺Ni³⁺O₃. nih.govspring8.or.jp This pressure-induced valence transition is also associated with a significant volume reduction and a shift to a metallic state. spring8.or.jpntu.edu.tw
Interestingly, theoretical studies based on density-functional theory have predicted the existence of a phase with charge ordering on the nickel sites, similar to what is observed in rare-earth nickelates. aps.org In this scenario, the nickel ions would disproportionate (e.g., into Ni¹⁺ and Ni²⁺ or other combinations), while the bismuth ions would maintain a uniform charge state. aps.orgresearchgate.net This theoretical possibility suggests that BiNiO₃ can host charge ordering in either the A-site or B-site cations, a unique feature among perovskite oxides. aps.org
Furthermore, at high pressures and low temperatures (below 200 K and between 4 and 5 gigapascals), a disordered "charge glass" state has been observed in BiNiO₃. ntu.edu.tw This state arises from the collapse of the ordered arrangement of Bi³⁺ and Bi⁵⁺ ions, leading to a random distribution of electrical charges. ntu.edu.tw
The valence states of bismuth and nickel can also be influenced by chemical substitution. For instance, substituting lanthanum for bismuth can suppress the charge disproportionation at the Bi site and induce a metallic state. capes.gov.br Similarly, substituting lead for bismuth in BiNiO₃ can suppress the Bi charge disproportionation, and at a 20% substitution level, it stabilizes an unusual (Bi₀.₈Pb₀.₂)⁴⁺Ni²⁺O₃ valence state in a heavily distorted GdFeO₃-type structure. acs.org
Investigations using X-ray absorption spectroscopy (XAS) and neutron diffraction have been crucial in elucidating these complex charge ordering phenomena. nih.govspring8.or.jpkyoto-u.ac.jp Bond-valence sum calculations based on diffraction data provide strong evidence for the assigned charge distributions in the different phases of BiNiO₃. researchgate.netcapes.gov.brnih.gov
Electronic Structure and Chemical Bonding in Bismuth Nickel Systems
Advanced X-ray Spectroscopic Investigations
Experimental techniques are vital for validating theoretical predictions and providing direct insight into the electronic structure and local atomic environment. X-ray Absorption Spectroscopy (XAS) is a particularly powerful, element-specific tool for this purpose. nsf.govacs.org
X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, provides information on the oxidation state and local coordination geometry of the absorbing atom. acs.orgresearchgate.net The technique involves exciting a core electron to an unoccupied state; the resulting spectrum of absorption versus X-ray energy is sensitive to the local electronic density of states. researchgate.net
For Bi-Ni systems, XANES can be performed at the Ni K-edge (for 3d transition metals) or the Bi L-edge (for 5d/6p metals). nsf.gov Bi L₃-edge XANES, for example, has been used to probe the local environment of bismuth in various materials, confirming a Bi³⁺ oxidation state in borosilicate glasses by comparing the spectra to those of known standards like Bi₂O₃ and Bi metal. researchgate.net In studies of PtBi nanoparticles, Bi-L₃ XANES revealed a typical electronic structure of Bi (where 0 < δ < 3), indicating a partial positive charge on the bismuth atoms. oaepublish.com The shape and position of the absorption edge provide a fingerprint of the element's chemical environment and oxidation state. nsf.gov
High Energy Resolution Fluorescence Detected (HERFD) XAS is an advanced variant of the XAS technique. It overcomes some of the limitations of conventional XAS, such as lifetime broadening of spectral features. nih.govresearchgate.net In HERFD, a crystal analyzer spectrometer is used to select a narrow band of the fluorescence photons that are emitted after the core-hole is filled. diamond.ac.uk This results in significantly sharper and more detailed XANES spectra. nih.gov
This enhanced resolution allows for a more precise determination of chemical speciation, especially in complex or dilute systems. nih.gov The technique has been successfully applied to study Ni-containing catalysts, where Kβ-detected HERFD-XAS provided detailed insights into the coordination symmetry of NiO. rsc.org For Bi-Ni alloys, HERFD-XANES would be invaluable for resolving subtle changes in the electronic structure and local geometry of both the Ni and Bi sites, providing more rigorous data to compare with DFT calculations.
X-ray Absorption Near Edge Structure (XANES)
Orbital Interactions and Hybridization Effects
The chemical bonding in Bi-Ni systems is governed by the interactions between the valence orbitals of the two atoms, primarily the 3d orbitals of nickel and the 6s and 6p orbitals of bismuth.
Due to its higher electronegativity compared to nickel, bismuth is expected to induce a degree of positive charge on the nickel sites in Bi-Ni compounds. nih.gov This charge transfer is a key feature of their chemical bond. First-principles calculations on ternary intermetallics like La₁₅Ni₁₃Bi₅ have confirmed significant electron transfer from the lanthanum to both nickel and bismuth, which stabilizes the formation of a polyanionic [Ni-Bi] network. acs.org
The interaction between the orbitals leads to hybridization, forming bonding and antibonding states that constitute the material's valence and conduction bands. In bismuth compounds, the hybridization between Bi 6s orbitals and the p orbitals of neighboring atoms is known to create dispersive valence bands. d-nb.info In Bi-Ni alloys, the hybridization of the broad, delocalized Bi 6p states with the more localized Ni 3d states is critical. This d-p hybridization directly affects the electronic structure around the Fermi level and, consequently, the material's properties. For example, in catalytically active materials, such orbital hybridization can tune the d-band center of the transition metal, which is a key descriptor for its adsorption properties and reactivity. nih.govresearchgate.net Furthermore, the strong spin-orbit coupling inherent to bismuth can significantly affect this hybridization, leading to complex electronic and spintronic properties. aps.org
Bi p-d Orbital Mixing and its Significance
A significant aspect of the electronic structure in bismuth-nickel compounds is the hybridization, or mixing, of bismuth's p-orbitals and nickel's d-orbitals. This p-d orbital mixing is crucial in defining the material's properties.
In systems like Bi-Ni nanoparticles, the hybridization between the nickel 3d and bismuth 6p orbitals is notable. americanelements.com This interaction leads to a substantial increase in the density of states (the number of available electronic states at a particular energy level) near the Fermi level, which is critical for enhancing properties like superconductivity. americanelements.com Similarly, in more complex structures such as the double perovskite Bi₂NiMnO₆, the hybridization between Bi 6p and oxygen 2p orbitals is a primary driver for ferroelectric distortions. sigmaaldrich.comottokemi.com This indicates that the covalent bonding behavior involving bismuth's p-orbitals is a key factor in the structural and electronic properties of these materials. sigmaaldrich.com Natural bond orbital analysis further confirms that the bonding between bismuth and nickel involves considerable participation from the transition metal's d-orbitals, indicating a strong covalent character. nih.gov The ability to regulate the p-orbital of bismuth through interaction with transition metals like nickel can be a powerful tool for enhancing electrocatalytic performance. nih.gov
Role of Degenerate Orbitals in Nickel Ions
In transition metal compounds, the five d-orbitals, which are of equal energy (degenerate) in a free ion, split into different energy levels when the ion is placed in a crystal field created by surrounding ions (ligands). samaterials.comamericanelements.com In the common octahedral coordination found in perovskite structures like bismuth nickelate, these d-orbitals split into two sets: a lower-energy, triply degenerate set called t₂g (dxy, dyz, dxz) and a higher-energy, doubly degenerate set called e₉ (dx²-y², dz²). samaterials.comamericanelements.comnih.govnih.gov
The presence and occupation of these degenerate orbitals in nickel ions are critical for the physical properties of bismuth-nickel compounds. chemicalbook.commaterialsproject.org For instance, in rare-earth nickelates, the Ni³⁺ ion has a single electron in the degenerate e₉ orbitals, a configuration that is unstable and can lead to structural distortions (Jahn-Teller effect) or the formation of mixed valence states. researchgate.net Theoretical studies using the Hubbard model for bismuth nickelate explicitly consider the degenerate orbitals in the nickel ions as essential for understanding the material's low-temperature properties. chemicalbook.commaterialsproject.org This orbital degeneracy, along with the Hund's coupling, is believed to play a crucial role in the valence and magnetic transitions observed in these systems, stabilizing ferromagnetically ordered and orbitally ordered states at low temperatures. chemicalbook.commaterialsproject.org
Valence State Analysis and Valence Skipping Phenomena
The oxidation states of bismuth and nickel in their compounds are not always straightforward and can exhibit unusual behavior, such as valence skipping, which has significant theoretical implications.
Determination of Oxidation States of Bismuth and Nickel
Various experimental techniques are employed to determine the precise oxidation states of bismuth and nickel in these complex materials. The most common oxidation state for bismuth is +3, a stability attributed to the inert pair effect, though a +5 state also exists. uni.luamericanelements.com For nickel, the +2 state is very common.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful tools for this purpose. For example, in Ni-doped bismuth magnesium tantalate pyrochlores, XPS analysis established an effective charge of +3 for bismuth and +(2+δ) for nickel. In other bismuth-doped nickelates, XPS and iodometric titration have been used to find the average valence of nickel ions, assuming a +3 state for bismuth.
X-ray Absorption Near Edge Structure (XANES) , a type of XAS, is particularly sensitive to the oxidation state. The energy position of the absorption edge can reveal the valence state. Studies on bismuth perovskites using XANES at the Bi L₃-edge have shown evidence for mixed valence states of Bi³⁺ and Bi⁵⁺. Likewise, XANES has been used to confirm the Ni²⁺ oxidation state in various compounds.
Theoretical Models for Valence Skipping in Bismuth Nickelate
Bismuth is known as a "valence-skipping" element, meaning it tends to adopt +3 and +5 oxidation states while "skipping" the intermediate +4 state. chemicalbook.com This phenomenon is central to the intriguing physics of bismuthates and related nickelates. The unstable Bi⁴⁺ state is thought to undergo charge disproportionation into two more stable states: Bi³⁺ (with a 6s² electron configuration) and Bi⁵⁺ (with a 6s⁰ configuration).
Theoretical models have been developed to explain this behavior and its consequences. One prominent model is the negative-U Hubbard model . chemicalbook.com This model proposes that despite the normal Coulomb repulsion between electrons (a positive 'U'), strong interactions with the crystal lattice can create an effective attractive interaction (a negative 'U') between electrons on the same Bi site, favoring the formation of electron pairs (as in Bi³⁺) or empty sites (as in Bi⁵⁺) rather than singly occupied sites (Bi⁴⁺).
An alternative but related concept is that of bond disproportionation . This model is particularly relevant for materials described as negative charge-transfer insulators. In this scenario, instead of the charge localizing entirely on the bismuth ions (Bi³⁺/Bi⁵⁺), holes from the unstable Bi⁴⁺ state are transferred to the surrounding oxygen ligands. This results in a configuration that can be described as 2Bi⁴⁺ → Bi³⁺ + Bi³⁺L², where L² represents two holes on the ligand oxygen atoms. This process is coupled to a "breathing" distortion of the oxygen octahedra surrounding the bismuth sites. These theoretical frameworks are crucial for explaining the insulating ground state of compounds like BaBiO₃ and are considered important for understanding related phenomena like superconductivity in doped bismuthates.
Superconducting Behavior in Bismuth Nickel Chemical Systems
Superconductivity in Bismuth-Nickel Intermetallic Compounds
The Bi-Ni binary system features two primary intermetallic compounds that exhibit superconductivity: BiNi and Bi₃Ni. fishersci.no Both compounds are notable for having a critical temperature (Tc) of approximately 4 K. fishersci.no The formation of these alloys is a crucial factor in the emergence of superconductivity within the broader Bi-Ni system.
Critical Temperature and Superconducting Gap Investigations
Detailed investigations have confirmed the superconducting nature of the intermetallic compounds, particularly Bi₃Ni. It is characterized as a type-II superconductor with a critical temperature consistently reported around 4.05 K to 4.2 K. fishersci.nonih.govnih.gov Studies involving magnetization and specific heat measurements confirm a bulk superconducting transition at 4.1 K. researchgate.net The normal state is non-magnetic. researchgate.net The superconductivity in Bi₃Ni is considered to be of the s-wave pairing type and is fully gapped. researchgate.netloradchemical.comereztech.com
Research indicates that Bi₃Ni is a strong to intermediate coupling superconductor, with an experimental ratio of the superconducting gap to the critical temperature (2Δ/k_B T_c) of approximately 4. loradchemical.com The electron-phonon coupling constant (λ) has been estimated to be around 1.23, which supports the strong-coupling picture. researchgate.net Furthermore, scanning tunneling microscopy studies on quasi-one-dimensional Ni-Bi composites, including Bi-rich NiBi₃, have revealed highly anisotropic and twofold symmetric superconducting gaps. nih.gov
| Property | Reported Value | Source |
|---|---|---|
| Critical Temperature (T_c) | ~4.05 - 4.2 K | fishersci.nonih.govnih.gov |
| Superconducting Pairing | s-wave | loradchemical.comereztech.com |
| Coupling Strength | Strong to Intermediate (2Δ/k_B T_c ≈ 4) | loradchemical.com |
| Electron-Phonon Coupling (λ) | 1.23 | researchgate.net |
| Superconducting Gap | Fully gapped, anisotropic | researchgate.netnih.gov |
| Superconductor Type | Type-II | nih.govloradchemical.com |
Superconductivity in Bismuth/Nickel Bilayer Systems
The emergence of superconductivity in heterostructures composed of thin films of bismuth and nickel is a subject of intense research. The phenomenon is surprising because it arises from two elements that are not themselves superconducting under normal conditions. fishersci.no The interface between the two materials plays a critical role, with evidence pointing to the formation of an intermetallic alloy as the origin of the superconducting properties. fishersci.seamericanelements.com
Proximity Effect and Interface-Induced Superconductivity
The consensus is that superconductivity in Bi/Ni bilayers is intrinsically linked to the spontaneous formation of the intermetallic compound NiBi₃ at the interface. nih.govfishersci.senih.gov This interfacial NiBi₃ layer, which is a known s-wave superconductor, is considered a necessary condition for the bilayer to exhibit a superconducting transition. americanelements.comfishersci.ie
The primary mechanism invoked to explain the superconductivity of the entire heterostructure is the proximity effect. fishersci.ie In this scenario, the s-wave superconducting NiBi₃ layer induces Cooper pairing in the adjacent, non-superconducting bismuth layer. loradchemical.comfishersci.ie Theoretical models propose that this proximity-induced superconductivity on the Bi surface, which has strong Rashba spin-orbit coupling, combined with the magnetism from the nickel layer, could give rise to an exotic, chiral p-wave superconducting state. nih.govloradchemical.com
Thickness Dependence of Superconducting Properties
The superconducting properties of Bi/Ni bilayers are highly sensitive to the thicknesses of the constituent layers. For a fixed Ni thickness, the critical temperature can be enhanced by increasing the Bi layer thickness up to a certain point, after which it saturates. fishersci.se For example, with a 6 nm Ni layer, T_c was found to increase from 2.9 K to 3.8 K as the Bi thickness grew from 35 nm to 50 nm. fishersci.se In another study, with an 8 nm Ni layer, a stable T_c of about 4.05 K was observed for Bi thicknesses of 40, 60, and 80 nm. fishersci.ie
Conversely, increasing the thickness of the ferromagnetic Ni layer tends to suppress superconductivity due to the pair-breaking effect of the magnetic exchange interaction. fishersci.nowikipedia.org For a 15 nm Bi film, increasing the Ni thickness from 2 nm to 4 nm was enough to completely destroy the superconducting state. fishersci.no Intriguingly, in a system where superconductivity was suppressed by a 4 nm Ni layer, it was found to reappear at the same T_c of ~4 K upon further increasing the Bi layer thickness, suggesting the superconductivity develops away from the immediate interface. fishersci.no These observations highlight a complex interplay between the proximity effect from the interfacial NiBi₃ and the competing magnetic influence of the Ni layer.
| Ni Thickness | Bi Thickness | Observed T_c | Key Observation | Source |
|---|---|---|---|---|
| 6 nm | 35 nm → 50 nm | 2.9 K → 3.8 K | T_c increases with Bi thickness and saturates. | fishersci.se |
| 8 nm | 40 - 80 nm | ~4.05 K | T_c is stable for thicker Bi layers. | fishersci.ie |
| 2 nm → 4 nm | 15 nm | Suppressed | Increasing Ni thickness destroys superconductivity. | fishersci.no |
| 4 nm | >15 nm | Reappears at ~4 K | Increasing Bi thickness restores superconductivity. | fishersci.no |
Unconventional Superconductivity and Time-Reversal Symmetry Breaking
Beyond the formation of known intermetallic compounds, the Bi/Ni bilayer system has attracted significant attention as a candidate for unconventional superconductivity. americanelements.comwikipedia.org This is due to the unique combination of strong spin-orbit coupling from bismuth, ferromagnetism from nickel, and the lack of inversion symmetry at the interface. wikipedia.org
Experimental Detection of Time-Reversal Symmetry Breaking (e.g., Polar Kerr Effect)
A key piece of evidence for the unconventional nature of the superconductivity in epitaxial Bi/Ni bilayers is the experimental observation of time-reversal symmetry breaking (TRSB). wikipedia.orgamericanelements.com This phenomenon was detected through measurements of the polar Kerr effect (PKE), where a rotation in the polarization of reflected light is observed. wikipedia.org Using an ultrasensitive, loop-less fiber-optic Sagnac interferometer, researchers detected the onset of a spontaneous Kerr rotation precisely at the superconducting transition temperature of 4.1 K, in the absence of any external magnetic field. wikipedia.orgamericanelements.comnih.gov
The appearance of a spontaneous PKE is a direct signature that the superconducting state itself breaks time-reversal symmetry, a characteristic not found in conventional s-wave superconductors. wikipedia.orgamericanelements.com This finding suggests a complex, non-singlet pairing state. Theoretical models propose that magnetic fluctuations in the nickel layer could mediate an unconventional superconducting pairing in the bismuth layer with a d_xy ± i d_(x²−y²) orbital symmetry. wikipedia.orgamericanelements.com This type of order parameter spontaneously breaks TRS and possesses a non-zero winding number, making the Bi/Ni bilayer a rare candidate for a two-dimensional topological superconductor. wikipedia.orgamericanelements.com
Theoretical Models for Unconventional Superconducting Pairing
The superconducting behavior observed in bismuth-nickel (Bi/Ni) bilayers, particularly the evidence for time-reversal symmetry breaking (TRSB), has spurred the development of several theoretical models to explain the unconventional pairing mechanism. uni.lufishersci.ie Unlike conventional superconductors, which are typically described by phonon-mediated s-wave pairing, the Bi/Ni system appears to host a more complex order parameter. americanelements.comnih.gov
One prominent model posits that magnetic fluctuations originating in the nickel layer induce an unconventional superconducting pairing state in the bismuth layer. fishersci.ienih.gov This model specifically proposes a pairing symmetry of dxy ± i(dx²−y²) orbital symmetry. uni.lunih.govloradchemical.com Such a state inherently breaks time-reversal symmetry and possesses a non-zero phase winding number around the Fermi surface, classifying the Bi/Ni bilayer as a rare example of a 2D topological superconductor. uni.lunih.gov
Another theoretical approach suggests that the superconducting state is characterized by a chiral p-wave symmetry with a non-trivial topological phase. nih.gov This model is supported by analyses of Andreev reflection spectroscopy, which have shown features consistent with an anisotropic p-wave state. easychem.org Specifically, the Anderson-Brinkman-Morel (ABM) state, a type of spin-triplet p-wave pairing, has been found to fit the experimental data well and can account for the observed TRSB. easychem.orgnih.gov
An alternative viewpoint considers the potential formation of the intermetallic compound NiBi₃ at the interface. epa.gov NiBi₃ is a known conventional s-wave superconductor, and its presence could explain the observed critical temperature of around 4 K. epa.govnih.gov However, even within this framework, unconventional phenomena may still arise. A proposed model suggests that while the bulk superconductivity could be s-wave due to the NiBi₃ alloy, an effective p-wave superconductivity can be realized on the bismuth surface. This "effective" p-wave state is thought to emerge from the combination of the conventional s-wave order, the strong Rashba spin-orbit coupling at the bismuth surface, and the intrinsic magnetic field from the nickel layer.
Furthermore, theories based on magnon-mediated pairing have been put forward. In this scenario, the exchange coupling at the interface allows electrons in the metal to interact via magnons (quantized spin waves) in the ferromagnet, leading to an attractive interaction that favors p-wave, spin-triplet superconductivity.
Table 1: Theoretical Models for Superconductivity in Bi/Ni Systems
| Theoretical Model | Proposed Pairing Symmetry | Key Mechanism | Supporting Evidence/Features | References |
|---|---|---|---|---|
| Magnetic Fluctuation-Induced Pairing | dxy ± i(dx²−y²) | Magnetic fluctuations from the Ni layer induce pairing in Bi electrons. | Explains Time-Reversal Symmetry Breaking (TRSB); predicts a 2D topological superconductor. | nih.gov, uni.lu, loradchemical.com, fishersci.ie |
| Chiral p-wave Model | Chiral p-wave | Intrinsic unconventional pairing in the bilayer system. | Proposes a non-trivial topological phase; consistent with some Andreev reflection data. | nih.gov |
| Anderson-Brinkman-Morel (ABM) State | Anisotropic p-wave (spin-triplet) | Unconventional pairing mechanism. | Fits Point Contact Andreev Reflection (PCAR) data; explains TRSB. | easychem.org, nih.gov |
| Effective p-wave Superconductivity | Effective p-wave on Bi surface (from s-wave bulk) | Proximity effect from an s-wave superconductor (NiBi₃) combined with strong spin-orbit coupling and magnetism. | Explains p-wave-like surface probe signals despite a possible conventional bulk. | |
| Magnon-Mediated Pairing | p-wave (spin-triplet) | Interfacial exchange coupling with magnons in the Ni layer creates an attractive electron-electron interaction. | Provides a mechanism for triplet pairing at a superconductor/ferromagnet interface. | , |
| Interfacial Alloy Formation | s-wave | Formation of the NiBi₃ intermetallic alloy at the interface. | NiBi₃ is a known s-wave superconductor with a similar T_c. This is often cited as an alternative explanation for the observed superconductivity. | nih.gov,, epa.gov |
Role of Spin-Orbit Interaction and Exchange Coupling in Superconductivity
The unique superconducting properties of Bi/Ni bilayers are intrinsically linked to the strong spin-orbit interaction (SOI) from bismuth and the magnetic exchange coupling from nickel. epa.govnih.gov The confluence of these two effects in a structure that lacks inversion symmetry is believed to be the primary driver of the unconventional pairing. uni.lunih.gov
Due to the strong SOI and the absence of a center of inversion at the Bi/Ni interface, the superconducting pairing states cannot be neatly classified into pure spin-singlet (like conventional s-wave) or spin-triplet (like the ABM state of ³He) categories. uni.lunih.govloradchemical.com The SOI mixes these spin states, a crucial feature for the emergence of topological superconductivity. This mixing is a fundamental aspect of nearly all theoretical models attempting to explain the system's behavior. nih.govnih.gov
The exchange coupling provided by the ferromagnetic nickel layer plays a multifaceted role. Firstly, it is considered the likely source of the attractive pairing interaction itself. Several models propose that magnetic fluctuations or magnons in the nickel mediate the formation of Cooper pairs in the bismuth layer. fishersci.ienih.gov This is supported by observations that the superconductivity is sensitive to the thickness of the Ni layer, suggesting that its magnetic properties are critical. fishersci.ie Secondly, the intrinsic magnetic field from the nickel breaks time-reversal symmetry, a prerequisite for many of the proposed unconventional states like chiral p-wave or dxy ± i(dx²−y²) superconductivity. nih.gov
The interplay between these interactions is central to the idea of realizing an "effective" p-wave state. In a scenario where a conventional s-wave superconductor (like NiBi₃) is in proximity to a material with strong Rashba-type SOI (the Bi surface) and a magnetic field (from the Ni layer), a topological superconducting state can be engineered. The SOI and the exchange field effectively transform the underlying singlet pairing into a state with triplet and p-wave characteristics at the surface. Thus, even if the superconductivity originates from a conventional alloy, the spin-orbit and exchange interactions at the interface could still generate the exotic physics observed in experiments. The combination of ferromagnetism, strong SOI, and superconductivity makes the Bi/Ni system a promising platform for investigating new physical phenomena, including the potential for hosting Majorana fermions for topological quantum computing. epa.govfishersci.ie
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | Formula | PubChem CID |
|---|---|---|
| Bismuth | Bi | 5359367 |
| Nickel | Ni | 935 |
| Bismuth-Nickel Bilayer | Bi/Ni | Not Applicable |
Advanced Theoretical and Computational Modeling of Bismuth Nickel Compounds
Quantum Mechanical Simulations
Quantum mechanical simulations, particularly those based on first-principles or ab initio methods, are crucial for understanding the behavior of materials at the atomic level. These calculations, which are based on the fundamental laws of quantum mechanics, provide detailed information about the electronic structure and bonding that govern the properties of bismuth-nickel compounds. aps.org
Ab initio calculations, primarily using Density Functional Theory (DFT), have been instrumental in determining the electronic structure and stable geometries of Bi-Ni compounds. acs.orgresearchgate.net These calculations solve the quantum mechanical equations for a system of electrons and nuclei, providing insights into bond formation, charge distribution, and electronic band structures. hzdr.dehpu2.edu.vn For instance, first-principles calculations have been used to investigate the structural, electronic, and magnetic properties of Ni-doped bismuth compounds, revealing how Ni atoms influence the lattice and bandgap. researchgate.net
In the context of the Bi-Ni binary system, ab initio calculations have been performed to understand the formation and properties of intermetallic phases like NiBi and NiBi₃. researchgate.net These studies confirm the stability of experimentally observed crystal structures and can predict the geometries of unknown phases. For example, calculations on bismuth-doped nickel oxide (Bi:NiO) using the Vienna Ab initio Simulation Package (VASP) have shown how Bi doping modifies the electronic structure, which is crucial for applications like electrocatalysis. acs.org The analysis of the partial density of states (PDOS) can reveal the contributions of specific orbitals, such as Bi-6p, O-2p, Ni-3d, and Ni-4s, to the valence and conduction bands, explaining the origin of magnetic or electronic properties. researchgate.nethpu2.edu.vn
These computational methods are not limited to crystalline solids. They can also be applied to understand the geometric and electronic properties of molecular complexes. For example, studies on bisdmit complexes with various metal centers, including Bi(III), have used ab initio molecular dynamics (AIMD) to explore stable geometries in solution, revealing complex behaviors like dimerization that are not apparent from calculations on isolated molecules.
The data derived from these calculations, such as formation energies and optimized lattice parameters, serve as critical input for higher-level thermodynamic models.
| Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ni-doped Bi₀.₅Na₀.₅TiO₃ | Determined that Ni atoms preferentially dope (B7801613) into Bi-sites, creating mid-gap states and inducing magnetic behavior. | researchgate.nethpu2.edu.vn |
| DFT (VASP) | Bismuth-doped Nickel Oxide (Bi:NiO) | Showed modification of the electronic structure due to Bi doping, with positive chemical shifts in Ni 2p binding energies. | acs.org |
| Ab Initio Molecular Dynamics (AIMD) | [Bi(dmit)₂]⁻ Complex | Revealed the formation of stable dimers in solution, a different geometry from the isolated complex. | |
| First-Principles Calculations | Bi-Ni Binary System | Provided thermodynamic data and phase stability information used for CALPHAD modeling. | researchgate.net |
For materials where electron-electron interactions are particularly strong, standard DFT calculations can be insufficient. In such "strongly correlated systems," more advanced techniques like the Hubbard model combined with Dynamical Mean-Field Theory (DMFT) are necessary. This is particularly relevant for nickelates, where the behavior of electrons in the Ni 3d orbitals dictates the material's properties.
The Hubbard model simplifies the system by focusing on a few key parameters: the kinetic hopping energy between adjacent atomic sites and the on-site Coulomb repulsion (U), which is the energy cost of placing two electrons on the same orbital. frontiersin.org DMFT is a powerful technique that treats the quantum mechanical problem of a single atom embedded in a "mean field" of all other atoms, effectively capturing the local quantum fluctuations that are crucial in correlated materials. frontiersin.org
A study combining DMFT with the continuous-time quantum Monte Carlo method was applied to a Hubbard model for a bismuth nickelate. aps.org This work considered degenerate orbitals on the nickel ions and a single orbital on the bismuth ions. Key findings from this approach include:
Charge and Magnetic Ordering: The simulations demonstrated how charge and magnetically ordered states can be stabilized against thermal fluctuations. aps.org
Orbital Degeneracy: The presence of orbital degeneracy was shown to stabilize ferromagnetic and orbital-ordered states at low temperatures. aps.org
Metal-Insulator Crossover: The model successfully described the crossover between metallic and insulating states. aps.org
This theoretical framework is essential for understanding phenomena like the valence skipping in bismuth ions and the complex interplay of charge, spin, and orbital degrees of freedom that define the physics of these materials. aps.org The combination of DFT with DMFT (DFT+DMFT) is often used to provide a more realistic, material-specific description of these correlated systems. kcl.ac.uk
Ab Initio Calculations for Electronic Structure and Molecular Geometries
Thermodynamic Modeling and Phase Prediction
Thermodynamic modeling is a cornerstone of materials science, enabling the prediction of phase diagrams, which map the stable phases of a material system as a function of temperature, pressure, and composition.
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for assessing phase diagrams and thermodynamic properties of multi-component systems. jmmab.comopencalphad.com It works by developing thermodynamic models for the Gibbs energy of each individual phase. These models contain adjustable parameters that are optimized by fitting them to a wide range of experimental data, such as phase boundary information and thermochemical measurements (e.g., enthalpies of mixing). researchgate.netresearchgate.net
For the Bi-Ni system, several CALPHAD-based thermodynamic assessments have been performed. researchgate.netresearchgate.netscispace.com In these assessments:
Solution Phases: The liquid phase and terminal solid solutions like (Ni) and (Bi) are typically described using a substitutional solution model, with the excess Gibbs energy expressed by Redlich-Kister polynomials. researchgate.netresearchgate.net
Intermetallic Compounds: The intermetallic compounds are modeled based on their crystal structure. For example, the stoichiometric Bi₃Ni phase is often modeled with a two-sublattice model (Ni)₀.₂₅(Bi)₀.₇₅. The BiNi phase, which has a NiAs-type crystal structure and exhibits a narrow composition range, has been described using more complex multi-sublattice models, such as a three-sublattice model (Bi)₀.₃₃₃₄(Ni,Va)₀.₃₃₃₃(Va,Ni)₀.₃₃₃₃, to maintain compatibility with databases for higher-order systems. researchgate.net
These optimized thermodynamic descriptions are stored in databases and can be used with software like Thermo-Calc or Pandat to calculate phase diagrams for binary, ternary, and higher-order systems. jmmab.commdpi.com For instance, the optimized parameters for the Bi-Ni system have been used to predict phase equilibria in ternary systems like Bi-Cu-Ni and Bi-Ni-Pb. jmmab.comresearchgate.net These calculations are crucial for applications such as the development of lead-free solders and understanding corrosion in liquid metal coolants. mdpi.com
| Phase | Crystal Structure | Sublattice Model Example | Reference |
|---|---|---|---|
| Bi₃Ni | Orthorhombic | (Ni)₀.₂₅(Bi)₀.₇₅ (Stoichiometric) | |
| BiNi | NiAs-type (Hexagonal) | (Bi)₀.₃₃₃₄(Ni,Va)₀.₃₃₃₃(Va,Ni)₀.₃₃₃₃ | researchgate.net |
| BiNi | NiAs-type (Hexagonal) | (Bi)₀.₅(Ni,Bi)₀.₅ or (Bi)₀.₅(Ni,Va)₀.₅ |
While ambient pressure phases of the Ni-Bi system are well-documented, applying high pressure can lead to the formation of entirely new, and often unexpected, compounds and crystal structures. Ab initio structural search methods, which use first-principles calculations to explore the potential energy landscape of a system, are powerful tools for predicting these high-pressure phases. aps.orgaps.org
By performing extensive structural searches at various pressures, researchers have successfully predicted new stable compounds in the Ni-Bi system. aps.orgaps.org Key findings include:
A predicted structural transition for the hexagonal α-NiBi phase to a TlI-type structure (space group Cmcm) at pressures above approximately 20 GPa. This new phase was designated β-NiBi. aps.orgaps.org This prediction was later experimentally verified, with the transition observed at around 28 GPa upon heating, confirming the power of these predictive methods. aps.orgumass.edu
The orthorhombic NiBi₃ phase was predicted to become unstable above 7.5 GPa, with another Cmcm structure becoming stable at pressures exceeding 62 GPa. aps.orgaps.org
These searches can also uncover stable phases at previously unexplored compositions, expanding the known phase diagram of the system under pressure. aps.orgaps.org
These computational discoveries guide high-pressure synthesis experiments, opening new avenues for materials discovery in systems that may be simple at ambient conditions but reveal rich complexity under pressure. osti.govresearchgate.net
CALPHAD-based Thermodynamic Optimization of Multi-component Systems
Simulation of Macroscopic Phenomena
Computational modeling is not limited to predicting intrinsic properties but can also simulate complex, dynamic processes that manifest as macroscopic phenomena. In the Bi-Ni system, this includes processes like surface segregation and intergranular penetration, which are critical to the material's performance and reliability.
Monte Carlo (MC) simulations are well-suited for studying phenomena like surface segregation, where the distribution of different atomic species at a surface or interface is of interest. researchgate.net In a Pb-Bi-Ni ternary alloy, MC simulations combined with Finnis-Sinclair potentials have been used to model the equilibrium surface composition. researchgate.net These simulations can capture complex behaviors such as site competition and co-segregation, where the presence of one element influences the segregation of another. researchgate.net For instance, simulations of a Pb-5 at.% Bi-0.04 at.% Ni alloy showed how the surface concentrations of Bi and Ni evolve with temperature. researchgate.net More advanced accelerated dynamics methods can extend these simulations from nanoseconds to seconds, providing a more complete picture of the segregation kinetics. nsf.govarxiv.org
Another critical macroscopic phenomenon in the Bi-Ni system is intergranular penetration (IGP), a form of liquid metal embrittlement where liquid bismuth penetrates along the grain boundaries of solid nickel. scientific.netresearchgate.netcore.ac.uk This process can be modeled to understand its kinetics and mechanisms. Studies on a model Ni-Bi system have shown that IGP can result in the formation of both slowly growing micrometer-thick films and rapidly growing nanometer-thick films along the grain boundaries. researchgate.netcore.ac.ukresearchgate.net Simulations and modeling efforts aim to explain these different behaviors and their impact on mechanical properties. For example, a diffusion-based mechanism has been proposed, where the penetration is controlled by the diffusion of bismuth along the grain boundary, rather than direct wetting. scientific.net Analytical models have also been developed to describe how impurities can alter the interfacial thermodynamics and enhance penetration kinetics. ampp.org
These simulations provide a crucial link between atomic-scale interactions and the macroscopic behavior and reliability of bismuth-nickel alloys in various applications.
Modeling of Heat Flow and Phase Transformations in Alloys
The study of heat flow and its coupling to phase transformations is critical for understanding the microstructural evolution of bismuth-nickel (Bi-Ni) alloys, particularly in processes like joining and the formation of intermetallic compounds. Numerical models are employed to predict the scale of the heat-affected zone (HAZ) and the resulting microstructure. osti.gov
A common approach involves developing a numerical model that combines the properties of the heat source and the substrate alloy. osti.gov This can be particularly relevant when considering reactive multilayer foils (RMFs) as localized heat sources for bonding applications involving Bi-Ni systems. osti.gov The model typically solves the heat equation to predict temperature profiles within the material. A simplified, one-dimensional heat conduction equation can be expressed as:
∂T/∂t = α (∂²T/∂x²)
where T is temperature, t is time, x is the spatial coordinate, and α is the thermal diffusivity. For the model to accurately represent the heat flow, the stability of the numerical solution is crucial and is governed by the relationship between the time step (Δt) and the distance between nodes (Δx). osti.gov
Phase transformations, such as melting and solidification, are incorporated into these models by considering the solidus and liquidus temperatures from the Bi-Ni phase diagram. osti.govasminternational.org The Bi-Ni system features several intermetallic compounds, including NiBi and NiBi₃, which form through peritectic reactions at specific temperatures. mdpi.com The formation of these intermetallics is a key phase transformation that influences the material's properties. For instance, the NiBi₃ phase is generally more stable than the NiBi phase at normal temperatures. researchgate.net
Differential Scanning Calorimetry (DSC) is an experimental technique used to validate these models by measuring heat flow and identifying transformation temperatures. researchgate.net In studies of similar binary alloys, DSC curves reveal endothermic peaks corresponding to phase transformations, including those occurring at grain boundaries, which can happen at temperatures below the bulk solidus. mdpi.com For Bi-Ni alloys, understanding the dissolution of nickel into liquid bismuth and the subsequent formation and dissolution of intermetallic compounds is essential for accurate modeling. mdpi.commdpi.com
Table 1: Key Phase Transformation Temperatures in the Bismuth-Nickel System
| Phase Transformation | Temperature (°C) | Compound Formed | Reference |
|---|---|---|---|
| Peritectic Reaction | 654 | BiNi | mdpi.com |
Effective Field Theory for Magnetic Properties
Effective field theory (EFT) is a powerful theoretical framework used to investigate the magnetic properties of bismuth-nickel alloys. researchgate.netisites.info This approach models the magnetic interactions within the alloy's crystal lattice to understand phenomena like phase transitions and magnetization as a function of temperature and external magnetic fields. researchgate.netresearchgate.net
In applying EFT to the Bi/Ni alloy, the system can be modeled with a rhombohedral Bismuth lattice surrounded by a hexagonal Nickel lattice. researchgate.netresearchgate.net This model distinguishes between different magnetic behaviors of bismuth atoms based on their location within the lattice structure. For instance, Bi1 atoms located in the center of hexagonal Ni atoms exhibit different magnetic properties from Bi2 atoms situated between Ni/Bi1 bilayers. researchgate.netresearchgate.net
Research using EFT has shown that Bi/Ni alloys can undergo a second-order phase transition from a ferromagnetic to a paramagnetic phase at a critical temperature (Tc). researchgate.netresearchgate.net The value of this critical temperature is found to be inversely proportional to the lattice parameter of the alloy. isites.info
Key findings from EFT studies on Bi-Ni alloys include:
Phase Transitions: The alloy system can exhibit both first-order and second-order magnetic phase transitions depending on the nature of the exchange coupling between nickel and bismuth atoms. researchgate.netresearchgate.net An antiferromagnetic exchange coupling can induce both types of transitions. researchgate.net
Magnetization: At temperatures below the critical temperature (T < Tc), the magnetization of the different components is ordered, with the magnetization of the Bi1 atoms being dominant. researchgate.netresearchgate.net However, the total magnetization of the alloy remains close to that of the nickel component. researchgate.net
Hysteresis: The hysteresis loop areas, which are related to the coercive field, are also found to be inversely proportional to the lattice parameters. isites.info
Table 2: Influence of Lattice Parameter on Critical Temperature (Tc) in Bi/Ni Alloy (Theoretical)
| Lattice Parameter | Critical Temperature (Tc) (Normalized) | Reference |
|---|---|---|
| Small (ha/2, hc/2, ra/2) | 2.31 | isites.info |
| Original (ha, hc, ra) | 1.14 | researchgate.netisites.info |
Ginzburg-Landau and Werthamer-Helfand-Hohenberg Models for Superconductivity
The superconducting properties of bismuth-nickel compounds, particularly in thin-film and bilayer configurations, are extensively analyzed using the Ginzburg-Landau (GL) and Werthamer-Helfand-Hohenberg (WHH) theoretical models. aip.orgarxiv.org These models are crucial for understanding the behavior of the upper critical field (Hc2) as a function of temperature and for determining key superconducting parameters. aip.orgumd.edu
The anisotropic Ginzburg-Landau theory is applied to investigate the temperature-dependent upper critical field in different magnetic field orientations (parallel and perpendicular to the film). aip.orgarxiv.org The WHH model, which accounts for orbital and paramagnetic pair-breaking effects, is used to fit the experimental Hc2(T) data. umd.edu
Studies on Ni/Bi bilayers have revealed that their superconducting properties are strongly dependent on the thickness of the bismuth layer. aip.orgarxiv.org Inter-diffusion at the Bi/Ni interface can lead to the formation of the intermetallic compound NiBi₃, which is a known s-wave superconductor and significantly influences the observed phenomena. aip.orgresearchgate.net
Key parameters derived from these models for Bi-Ni systems include:
Coherence Length (ξ): This parameter describes the spatial extent of the superconducting Cooper pairs. In thin Ni/Bi samples, the coherence length becomes anisotropic. aip.orgarxiv.org
Maki Parameter (αM): This dimensionless parameter quantifies the relative strength of paramagnetic pair-breaking to orbital pair-breaking. For thicker Ni/Bi samples, the Maki parameter is small (αM ≈ 0), indicating conventional behavior similar to bulk NiBi₃. aip.orgarxiv.org However, in very thin samples, the Maki parameter increases significantly (up to αM ≈ 2.8), suggesting a deviation from this conventional behavior. aip.orgarxiv.org
Spin-Orbit Scattering (λSO): This parameter accounts for the scattering of electrons that flips their spin. It is found to be negligible in thicker samples but must be taken into account in very thin samples (λSO ≈ 1.2). aip.orgarxiv.org
The application of these models to BixNi1-x thin films has shown that superconductivity is primarily attributed to the Bi₃Ni phase. umd.edu The systematic study of these films indicates that while carrier doping is dominant in certain compositional ranges, impurity scattering becomes more significant with increasing bismuth content. umd.edu The combination of GL and WHH models provides a comprehensive framework for characterizing the complex superconducting phase diagram of the Bi-Ni system. aip.orgumd.edu
Table 3: Superconducting Parameters for Ni/Bi Bilayers of Varying Thickness
| Sample Thickness | Maki Parameter (αM) | Spin-Orbit Scattering (λSO) | Coherence Length Anisotropy (γ = ξ⊥(0)/ξ∥(0)) | Reference |
|---|---|---|---|---|
| Thicker Samples | ≈ 0 | ≈ 0 | ≈ 1 | aip.orgarxiv.org |
Computational Analysis of Interatomic Bonding (e.g., Crystal Orbital Hamilton Overlap Population - COHP)
The Crystal Orbital Hamilton Population (COHP) analysis is a quantum-chemical computational tool used to investigate interatomic bonding in crystalline solids. tue.nlmdpi.com It partitions the band-structure energy into bonding, non-bonding, and antibonding contributions for specific pairs of atoms, providing insight into the nature and strength of chemical bonds. rwth-aachen.de A negative COHP value indicates a bonding interaction, a positive value signifies an antibonding interaction, and a value near zero represents a non-bonding state. semanticscholar.org The integral of the COHP up to the Fermi level (ICOHP) gives a quantitative measure of the bond strength. semanticscholar.org
In the context of bismuth-nickel compounds, COHP analysis can elucidate the bonding characteristics within intermetallic phases like NiBi and NiBi₃. arxiv.orgresearchgate.net Such analyses are crucial for understanding the stability and electronic properties of these materials. For instance, in other bismuth-containing intermetallics, COHP has been used to analyze the bonding between the constituent atoms, revealing the orbital contributions to the bonding and antibonding states. arxiv.orgresearchgate.net
The COHP method is often used in conjunction with Density of States (DOS) calculations. semanticscholar.org While the DOS provides information about the energy levels available for electrons, the COHP analysis further details how these electronic states contribute to the chemical bonds between specific atoms. rwth-aachen.de This technique is implemented in software packages like LOBSTER, which projects plane-wave-based calculation results onto a local orbital basis to perform the COHP analysis. mdpi.comsemanticscholar.org
For example, in studies of complex intermetallics, COHP has been employed to demonstrate that bond energy can be optimized based on the constituent elements, confirming theoretical predictions. mdpi.com The analysis can reveal that heteroatomic interactions (e.g., Ni-Bi bonds) are the dominant contributors to the stability of the crystal structure. mdpi.com By examining the COHP curves, researchers can identify which orbital interactions are bonding or antibonding at the Fermi level, which has direct implications for the material's electronic and structural stability. rwth-aachen.de
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Bismuth | 9795112 |
| Nickel | 935 |
| Nickel(II) bismuthide (NiBi) | 139268 |
| Trinickel bismuthide (Ni₃Bi) | Not available |
| Nickel bismuthide (NiBi₃) | 6452811 |
Advanced Materials Research and Academic Applications of Bismuth Nickel Compounds
Electrocatalysis
Bismuth-nickel based materials have emerged as promising, cost-effective electrocatalysts for critical energy conversion and storage reactions.
Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) Electrocatalysts
Thermoelectric Materials
Thermoelectric materials, capable of converting heat energy directly into electrical energy and vice versa, are at the forefront of waste heat recovery and solid-state cooling technologies. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT.
High-Temperature Electronic Packaging Materials
The demand for electronic devices that can operate reliably in high-temperature environments, such as in automotive and aerospace applications, has driven research into new materials for electronic packaging and interconnects.
Compound Information
| Compound Name | PubChem CID |
|---|---|
| Bismuth | 5359367 nih.gov |
| Nickel | 935 nih.gov |
| Bismuth Selenide (B1212193) (Bi2Se3) | 166599 nih.gov |
| Nickel Oxide (NiO) | 14805 nih.gov |
| Tin | 5352426 nih.gov |
| Silver | 23954 nih.gov |
| Copper | 23978 nih.gov |
| Antimony | 5354495 nih.gov |
| Cobalt | 104730 nih.gov |
| Titanium | 23963 nih.gov |
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Bismuth-nickel based materials have shown significant promise as catalysts in these processes.
Bismuth-nickel oxide composites have been identified as effective photocatalysts for the degradation of organic dyes under visible light, a crucial feature for practical environmental applications. nih.govamericanelements.com The combination of bismuth oxide (Bi₂O₃), a semiconductor that responds to visible light, with nickel(II) oxide (NiO) creates a heterojunction that significantly enhances photocatalytic efficiency. nih.govnih.govontosight.ai This enhancement is largely attributed to improved charge separation and transfer, which mitigates the rapid recombination of photo-induced electron-hole pairs—a common limitation in single-component photocatalysts. nih.govontosight.ai
When the Bi₂O₃-NiO heterojunction is irradiated with sunlight or visible light, it absorbs photons, generating electrons and holes. nih.govfishersci.fi These charge carriers then react with water and oxygen to produce highly reactive species, such as superoxide (B77818) and hydroxyl radicals, which are capable of breaking down complex dye molecules into simpler, less harmful substances. nih.govfishersci.fi
Research has demonstrated the high efficacy of these catalysts. For instance, a Bi₂O₃-NiO composite achieved 100% degradation of a 100 mg/L methyl orange solution under sunlight, far surpassing the performance of Bi₂O₃ (67%) and NiO (46%) used individually. nih.govnih.gov The rate constant for this degradation was 1.7 and 3.2 times higher than that of Bi₂O₃ and NiO, respectively. nih.govnih.gov Similarly, a 1.5% NiO/Bi₄O₅I₂ catalyst was able to degrade 99.43% of Rhodamine B dye. nih.gov The catalytic efficiency is, however, influenced by factors such as the initial dye concentration, with performance decreasing as the concentration of the pollutant increases. nih.gov
Further complex heterojunctions, such as CoFe₂O₄@Bi₂O₃/NiO, have been developed to degrade resilient pollutants like the antibiotic ofloxacin, achieving 95.2% degradation in 90 minutes. ontosight.ai Other variations, like NiO-Bi₂WO₆ composites, have proven effective in desulfurization, removing 95.37% of benzothiophene (B83047) from model gasoline. wikipedia.org The stability and reusability of these catalysts are key advantages, making them a viable option for sustainable water treatment technologies. nih.govnih.gov
Table 1: Performance of Bismuth-Nickel Based Photocatalysts in Dye Degradation
| Catalyst Composition | Target Pollutant | Pollutant Conc. | Catalyst Dose | Light Source | Degradation Efficiency (%) | Time (min) | Ref. |
|---|---|---|---|---|---|---|---|
| Bi₂O₃-NiO | Methyl Orange | 100 mg/L | 0.08 g / 50 mL | Sunlight | ~100 | 120 | nih.gov, nih.gov |
| 1.5% NiO/Bi₄O₅I₂ | Rhodamine B | 12 mg/L | 50 mg | White LED | 99.43 | 120 | nih.gov |
| CoFe₂O₄@Bi₂O₃/NiO | Ofloxacin | 10 mg/L | Not Specified | Visible Light | 95.2 | 90 | ontosight.ai |
| NiO-Bi₂WO₆ | Benzothiophene | Not Specified | 1.2 g/L | Not Specified | 95.37 | Not Specified | wikipedia.org |
| NiFe₂O₄/SiO₂/NiO | Methyl Orange | Not Specified | Not Specified | UV | 95.76 | Not Specified | wikipedia.org |
Ion Conductors
Bismuth-nickel compounds are also pivotal in the field of solid-state ionics, particularly as materials for oxide ion conductors. These materials are essential for devices such as solid oxide fuel cells (SOFCs), oxygen sensors, and oxygen separation membranes.
Bismuth vanadate (B1173111) (Bi₄V₂O₁₁) based materials, known as BIMEVOXes (BIsmuth MEal VOxide), are renowned for their high oxide ion conductivity at intermediate temperatures. nih.gov The parent compound, Bi₄V₂O₁₁, exists in three polymorphic forms: a low-temperature α-phase, an intermediate β-phase, and a high-temperature γ-phase. ereztech.com The γ-phase possesses a disordered and highly defective structure, which facilitates high oxygen ion mobility. nih.gov However, this conductive phase is typically stable only at high temperatures.
The primary strategy to harness this high conductivity at lower, more practical temperatures (e.g., for IT-SOFCs operating between 600-800°C) is to substitute the vanadium (V⁵⁺) site with other metal ions (ME), such as nickel (Ni²⁺). nih.govwikipedia.org This doping stabilizes the highly conductive γ-phase down to room temperature. nih.gov The substitution of a lower-valent cation like Ni²⁺ for V⁵⁺ introduces oxygen vacancies into the crystal lattice to maintain charge neutrality, which are the primary charge carriers for ionic conduction. nih.gov
Research into nickel-doped bismuth vanadate (e.g., Bi₂Ni₀.₁V₀.₉O₅.₃₅, a member of the BINIVOX family) has demonstrated significant oxide ion conductivity. nih.gov For example, a conductivity of approximately 1.71×10⁻³ S·cm⁻¹ at 300 °C has been reported for this composition. nih.gov Further studies on the electrical properties of BiVO₄-NiO composites confirm that the addition of nickel enhances the current and electrical conductivity, which is attributed to improved oxygen kinetics. wikipedia.org The doping of nickel not only creates charge-balancing oxygen vacancies but can also improve charge carrier transport and reduce the energy barrier for ion migration. fishersci.ptfishersci.no
Table 2: Ionic Conductivity of Nickel-Doped Bismuth Vanadate Systems
| Compound Composition | Temperature (°C) | Conductivity (S·cm⁻¹) | Key Finding | Ref. |
|---|---|---|---|---|
| Bi₂Ni₀.₁V₀.₉O₅.₃₅ | 300 | ~1.71 x 10⁻³ | High oxide ion conductivity at intermediate temperature. | nih.gov |
| Bi₄V₂O₁₁ (undoped) | >570 | High (γ-phase) | High conductivity only at elevated temperatures. | nih.gov |
| Ni-doped BiVO₄ | Not Specified | Increased | Enhanced current and electrical conductivity. | wikipedia.org |
| Ni-doped BiVO₄ | Not Specified | Increased | Improved photoelectrochemical activity due to better charge transfer. | fishersci.pt |
Emerging Research Frontiers and Future Perspectives
Discovery of Novel Bismuth-Nickel Phases and Structures
The exploration of the Bi-Ni phase diagram and beyond is a dynamic area of research, leading to the discovery of novel materials with unique structural and electronic properties. High-pressure synthesis is a key technique driving this exploration, allowing for the creation of intermetallic compounds not accessible under ambient conditions. umass.edu While NiBi and NiBi₃ are the two established ambient-pressure compounds, research into the Ni-Bi system under pressure is anticipated to uncover an untapped reservoir of structural diversity. umass.edu
Recent discoveries have expanded the library of Bi-Ni materials beyond simple alloys to include complex oxides, organometallic complexes, and nanostructures. For instance, researchers have successfully synthesized novel Ni-doped bismuth-magnesium tantalate pyrochlores. nih.govacs.orgscienceopen.com These materials, with the general formula Bi₁․₄(Mg₁₋ₓNiₓ)₀․₇Ta₁․₄O₆․₃, possess a cubic pyrochlore (B1171951) structure and are formed through solid-phase synthesis. nih.govacs.org Another frontier is the creation of highly distorted bismuth-nickel(II) complexes using bismuth-containing pincer ligands. acs.org These efforts highlight the potential of the bismuth-nickel moiety as a new type of heterobimetallic site for designing advanced bimetallic complexes. acs.orgresearchgate.net
Furthermore, innovative synthesis methods are yielding novel nanostructured phases. A microwave-assisted polyol process has been shown to produce BiNi particles through a novel spherical core-shell intermediate structure. researchgate.net Wet-chemistry approaches have also enabled the synthesis of bimetallic nanoparticles and nanowires that adopt the hexagonal β-NiBi structure. researchgate.net
| Novel Phase/Structure | Synthesis Method | Key Structural Feature | Reference(s) |
| β-NiBi | High-Pressure Synthesis | Intermetallic compound | umass.edu |
| Bi₃Ni | Microwave-assisted polyol process | Intermediate intermetallic compound | researchgate.net |
| Bi₁․₄(Mg₁₋ₓNiₓ)₀․₇Ta₁․₄O₆․₃ | Solid-phase synthesis | Pyrochlore crystal structure (sp. gr. Fd3̅m:2) | nih.govacs.orgscienceopen.com |
| (BiP₂)Ni(I) | Multi-step organometallic synthesis | Distorted sawhorse geometry with a Bi-Ni bond | acs.org |
| β-NiBi Nanoparticles/Nanowires | Wet-chemistry decomposition | Hexagonal crystal structure | researchgate.net |
| BiNi Core-Shell Particles | Microwave-assisted polyol process | Bismuth core with a nickel nanoparticle shell | researchgate.net |
Exploration of Quantum Phenomena in Bismuth-Nickel Heterostructures
The interface between bismuth and nickel is a hotbed for emergent quantum phenomena, primarily because it combines strong spin-orbit coupling from bismuth with the ferromagnetism of nickel. aps.org This combination is considered a potential route to creating exotic new physics. aps.org A prominent example is the discovery of unconventional superconductivity in Bi/Ni bilayers. aps.orgresearchgate.net This is particularly striking because neither ferromagnetic nickel nor crystalline bismuth are superconductors at the observed transition temperature of around 4 K. aps.org
Detailed studies have revealed that this superconductivity arises from the spontaneous formation of a thin NiBi₃ layer at the interface. researchgate.net This intermetallic compound is characterized as a strong-coupling s-wave superconductor. researchgate.net Further investigations into epitaxial bilayers of Bi/Ni have uncovered even more exotic properties. At the precise interface between the two metals, an exotic superconductor that breaks time-reversal symmetry has been observed at extremely low temperatures. sciencedaily.com This phenomenon suggests the presence of unconventional p-wave superconductivity. aps.org The signal carriers in such a 2-D superconductor are theorized to be Majorana fermions, which are of significant interest for the development of fault-tolerant quantum computers. sciencedaily.com
Research also points to the microscopic coexistence of two-dimensional (2D) superconductivity and broken space-inversion symmetry in Ni/Bi bilayers, further highlighting the system's complexity and potential for novel physics. researchgate.net The general interest in bismuth nanostructures stems from quantum size phenomena, where reducing the material's dimensions can induce transitions, such as a semimetal-to-insulator transition, due to quantum confinement effects. researchgate.netscitechdaily.com In a related discovery, single crystalline bismuth nanowires have been shown to exhibit a novel coexistence of superconducting and metallic states well below the critical temperature. acs.org
Integration of Bismuth-Nickel Compounds in Next-Generation Devices
The unique properties of bismuth-nickel compounds are being harnessed for a variety of next-generation technological applications, from data storage and energy conversion to catalysis. The development of advanced multiferroic materials is a key driver for creating next-generation nonvolatile memory devices. acs.orgx-mol.net In this context, bismuth-doped nickel ferrite (B1171679) nanoparticles have shown significant promise, exhibiting room-temperature multiferroicity, which could make them a superior alternative for future memory applications. acs.orgx-mol.net
Low-dimensional Bi-Ni systems, such as bimetallic nanoparticles and nanowires, are considered fundamentally important for investigating quantum size effects that are relevant for industrial applications, including single-electron devices, optoelectronic devices, and magnetic storage media. researchgate.net
In the energy sector, Bi-Ni compounds are being explored as highly efficient electrocatalysts. An amorphous 3D BiNi alloy has demonstrated significantly enhanced performance in the electrochemical nitrogen reduction reaction (NRR) for sustainable ammonia (B1221849) (NH₃) production. nih.gov Alloying with nickel was found to optimize the chemisorption of nitrogen, leading to high catalytic activity and Faradaic efficiency. nih.gov Similarly, bismuth-doped nickel oxide (Bi:NiO) structures are being developed as high-performance electrocatalysts for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline water electrolysis. acs.org Bismuth's higher electronegativity induces a positive charge on the nickel active sites, enhancing catalytic activity. acs.org Other energy applications include using bismuth nickel oxide as an active electrode material for supercapacitors and mechanochemically activated Al-Bi-Ni composites for on-demand hydrogen generation for fuel cells. mdpi.comresearchgate.net
| Application Area | Bismuth-Nickel Material | Function/Key Property | Reference(s) |
| Electronics | Bismuth-doped Nickel Ferrite | Room-temperature multiferroicity for nonvolatile memory | acs.orgx-mol.net |
| Bi-Ni Nanostructures | Quantum size effects for single-electron/optoelectronic devices | researchgate.net | |
| Energy Storage & Conversion | Bismuth Nickel Oxide (Bi₁₂NiO₁₉) | Active electrode for supercapacitors | researchgate.net |
| Al-Bi-Ni Composites | On-demand hydrogen generation for PEM fuel cells | mdpi.com | |
| Electrocatalysis | Amorphous BiNi Alloy | Electrochemical nitrogen fixation to produce ammonia | nih.gov |
| Bismuth-doped Nickel Oxide (Bi:NiO) | Bifunctional catalyst for water electrolysis (HER & OER) | acs.org |
Development of Advanced In-Situ Characterization Techniques
Understanding the formation, stability, and function of bismuth-nickel compounds under realistic operating conditions requires advanced characterization tools that can probe the material's properties in real-time. The development and application of in-situ techniques represent a critical research frontier, providing unprecedented insight into dynamic processes.
For example, a combination of in-situ scanning transmission electron microscopy (STEM) under atmospheric pressure and near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) has been used to create a complete picture of the evolution and migration of bismuth promoters in iron-based catalysts. rsc.org These studies revealed that catalyst activation leads to the formation of liquid metallic bismuth species that migrate over the catalyst surface, forming larger droplets and iron-bismuth core-shell structures. rsc.org
High-pressure synthesis, a key method for discovering novel Bi-Ni phases, heavily relies on in-situ powder X-ray diffraction (PXRD) to monitor reaction dynamics and phase transformations as they occur. umass.edu To investigate the behavior of trace elements in alloys at high temperatures, which is crucial for applications like jet engines, specialized in-situ experiments have been devised. Auger electron spectroscopy (AES) performed on fracture surfaces created within an ultra-high vacuum system has provided direct evidence for the segregation of bismuth to the grain boundaries of nickel-base superalloys, a phenomenon responsible for embrittlement. tms.org These advanced in-situ methods are indispensable for connecting material structure and chemistry to performance and degradation mechanisms.
Synergistic Experimental and Computational Research Approaches
The complexity of bismuth-nickel systems necessitates a close integration of experimental synthesis and characterization with computational modeling. This synergistic approach accelerates the discovery and optimization of new materials by allowing theory to guide experiments and experiments to validate and refine theoretical models. mdpi.comaip.org
Computational methods, particularly density functional theory (DFT), are used to predict the stability of novel crystal structures, analyze electronic properties, and understand bonding in complex systems like the bismuth-nickel pincer complexes. researchgate.net Such calculations can help elucidate the origin of observed properties, for instance, by analyzing the molecular orbitals and charge distribution in a Bi-Ni complex. researchgate.netacs.org In the realm of catalysis, computational modeling can clarify reaction mechanisms and identify the most likely transition states, guiding the design of more efficient catalysts. acs.org
This integration is a powerful cycle: computational simulations can screen for promising new material compositions and structures, which are then targeted for experimental synthesis. aip.org The experimental data obtained from techniques like X-ray diffraction and spectroscopy are then used as direct input or as constraints in further simulations to build a more accurate and detailed molecular-level understanding. mdpi.com This iterative process of prediction, synthesis, characterization, and refinement is essential for navigating the vast parameter space of the Bi-Ni system and for rationally designing next-generation materials with tailored functionalities. aip.org
Q & A
What criteria define a rigorous research question for bismuth-nickel magnetic properties?
- Methodological Answer : Apply ’s FINER criteria:
- Feasible : Access to SQUID magnetometry.
- Interesting : Unexplored correlation between Bi content and coercivity.
- Novel : Comparison with existing Ni-Fe or Ni-Co systems.
- Ethical : Compliance with hazardous material disposal protocols.
- Relevant : Potential for spintronic applications.
Use ’s experimental design principles (A.15–A.16) to outline milestones and risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
